2-Bromo-4-methoxybenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCFJHNSAMCWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593073 | |
| Record name | 2-Bromo-4-methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-39-7 | |
| Record name | 2-Bromo-4-methoxybenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-methoxybenzo[d]thiazole from 4-methoxyaniline
Introduction: The Significance of 2-Bromo-4-methoxybenzo[d]thiazole
The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable photophysical properties. Among its many derivatives, 2-Bromo-4-methoxybenzo[d]thiazole serves as a crucial intermediate for the synthesis of more complex molecules. Its utility lies in the reactivity of the bromine atom at the 2-position, which can be readily displaced or engaged in cross-coupling reactions to introduce diverse functionalities. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable compound, starting from the readily available precursor, 4-methoxyaniline. Our focus is to deliver not just a protocol, but a self-validating system of synthesis rooted in mechanistic understanding and practical insights.
Strategic Overview: A Two-Step Synthetic Pathway
The synthesis of 2-Bromo-4-methoxybenzo[d]thiazole from 4-methoxyaniline is most effectively achieved through a two-step process. This strategy is designed for efficiency, high yield, and ease of execution in a standard laboratory setting.
Caption: Overall workflow for the synthesis of 2-Bromo-4-methoxybenzo[d]thiazole.
Part 1: Synthesis of 2-amino-4-methoxybenzothiazole
Mechanistic Insight: The Oxidative Cyclization
The formation of the 2-aminobenzothiazole core from an aniline derivative is a classic and robust transformation. The reaction proceeds through an in-situ formation of a thiocyanate intermediate which then undergoes an intramolecular electrophilic cyclization.
The key steps are:
-
Thiocyanation: 4-methoxyaniline reacts with potassium thiocyanate in the presence of bromine to form an arylthiourea intermediate.
-
Oxidative Cyclization: The arylthiourea is then oxidized by bromine, which facilitates the cyclization to form the stable benzothiazole ring system.
Caption: Mechanism of 2-amino-4-methoxybenzothiazole formation.
Experimental Protocol: Step 1
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-methoxyaniline | 123.15 | 12.3 g | 0.1 |
| Potassium thiocyanate | 97.18 | 19.4 g | 0.2 |
| Bromine | 159.81 | 5.2 mL (16.6 g) | 0.104 |
| Glacial Acetic Acid | 60.05 | 150 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyaniline (12.3 g, 0.1 mol) and potassium thiocyanate (19.4 g, 0.2 mol) in 150 mL of glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine (5.2 mL, 0.104 mol) in 20 mL of glacial acetic acid from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at the same temperature for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for another 12 hours.
-
Pour the reaction mixture into 500 mL of ice-water. A precipitate will form.
-
Filter the precipitate and wash thoroughly with water to remove any unreacted salts and acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-methoxybenzothiazole.
Characterization of 2-amino-4-methoxybenzothiazole:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 160-162 °C[1].
-
Spectroscopic Data: The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 2: Synthesis of 2-Bromo-4-methoxybenzo[d]thiazole
Mechanistic Insight: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a variety of other functionalities via a diazonium salt intermediate. This reaction is particularly useful for introducing halides to an aromatic ring.
The mechanism involves three key stages:
-
Diazotization: The primary amino group of 2-amino-4-methoxybenzothiazole is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (in this case, hydrobromic acid).
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of a diazo radical and the release of nitrogen gas.
-
Halogen Transfer: The resulting aryl radical abstracts a bromine atom from the copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.
Caption: Simplified mechanism of the Sandmeyer bromination.
Experimental Protocol: Step 2
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-4-methoxybenzothiazole | 180.23 | 9.0 g | 0.05 |
| Hydrobromic Acid (48%) | 80.91 | 40 mL | - |
| Sodium Nitrite | 69.00 | 3.8 g | 0.055 |
| Copper(I) Bromide | 143.45 | 8.6 g | 0.06 |
Procedure:
-
In a 250 mL beaker, suspend 2-amino-4-methoxybenzothiazole (9.0 g, 0.05 mol) in 40 mL of 48% hydrobromic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of sodium nitrite (3.8 g, 0.055 mol) in 10 mL of water dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a clear solution.
-
In a separate 500 mL flask, prepare a solution of copper(I) bromide (8.6 g, 0.06 mol) in 20 mL of 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Characterization of 2-Bromo-4-methoxybenzo[d]thiazole:
-
Appearance: White to off-white solid.
-
Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the successful replacement of the amino group with bromine.
Safety and Handling Precautions
-
4-methoxyaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Bromine: Highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate PPE, including heavy-duty gloves and a face shield. Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available in case of spills.[2]
-
Hydrobromic Acid: Corrosive. Handle with care and appropriate PPE.
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with combustible materials.
-
Diazonium Salts: Potentially explosive when dry. It is crucial to keep the diazonium salt in solution and at low temperatures at all times.
Conclusion
This guide provides a robust and well-documented procedure for the synthesis of 2-Bromo-4-methoxybenzo[d]thiazole from 4-methoxyaniline. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols and safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate. The self-validating nature of this guide, with its emphasis on causality and characterization, ensures a high degree of success and reproducibility for professionals in drug development and chemical research.
References
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. Available at: [Link]
- US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents.
- US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents.
-
Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Available at: [Link]
-
How I can synthesis 2- aminobenzothiazole - ResearchGate. Available at: [Link]
-
MSDS - Archean Chemical Industries. Available at: [Link]
-
Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. Available at: [Link]
-
Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC - NIH. Available at: [Link]
-
SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. Available at: [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. Available at: [Link]
-
Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas - Organic Chemistry Portal. Available at: [Link]
-
Potassium Bromide | BrK | CID 253877 - PubChem. Available at: [Link]
-
4-Bromobenzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole) - MDPI. Available at: [Link]
-
Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing). Available at: [Link]
-
2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC - NIH. Available at: [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. Available at: [Link]
-
Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry. Available at: [Link]
-
Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes - Organic Chemistry Portal. Available at: [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-4-methoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxybenzo[d]thiazole is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-Bromo-4-methoxybenzo[d]thiazole, offering insights into the expected chemical shifts, coupling constants, and spectral patterns.
Predicted Synthesis and Potential Impurities
A plausible synthetic route to 2-Bromo-4-methoxybenzo[d]thiazole would involve the reaction of 2-amino-3-methoxybenzenethiol with a brominating agent, followed by cyclization. Alternatively, direct bromination of 4-methoxybenzo[d]thiazole could be explored.
It is crucial for the analytical scientist to be aware of potential impurities that may arise during synthesis. These could include unreacted starting materials, regioisomers (e.g., 2-Bromo-6-methoxybenzo[d]thiazole), and over-brominated products. The predicted NMR data in this guide will be essential in distinguishing the target compound from such potential contaminants.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-Bromo-4-methoxybenzo[d]thiazole is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group. The predicted chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the thiazole ring, as well as the electron-donating effect of the methoxy group.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | ~ 7.2 - 7.4 | Doublet | ~ 8.0 - 9.0 |
| H-6 | ~ 6.9 - 7.1 | Triplet | ~ 8.0 |
| H-7 | ~ 7.5 - 7.7 | Doublet | ~ 7.0 - 8.0 |
| OCH₃ | ~ 3.9 - 4.1 | Singlet | N/A |
Interpretation:
-
Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring will appear in the aromatic region of the spectrum. The electron-donating methoxy group at C-4 will shield the ortho (H-5) and para (H-7) protons, causing them to appear at a relatively higher field (lower ppm) compared to the meta proton (H-6). The bromine at the 2-position of the thiazole ring will have a lesser, but still deshielding, effect on the benzene ring protons. The expected splitting pattern will be a doublet for H-5 (coupled to H-6), a triplet for H-6 (coupled to H-5 and H-7), and a doublet for H-7 (coupled to H-6).
-
Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9-4.1 ppm.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the attached substituents.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~ 140 - 150 |
| C-4 | ~ 155 - 160 |
| C-5 | ~ 110 - 115 |
| C-6 | ~ 120 - 125 |
| C-7 | ~ 115 - 120 |
| C-7a | ~ 150 - 155 |
| C-3a | ~ 130 - 135 |
| OCH₃ | ~ 55 - 60 |
Interpretation:
-
Thiazole Carbons (C-2): The carbon atom C-2, directly attached to the electronegative nitrogen and sulfur atoms and bearing a bromine atom, is expected to be significantly deshielded and appear at a low field (high ppm).
-
Benzene Carbons (C-4 to C-7a): The carbon atoms of the benzene ring will have distinct chemical shifts. C-4, bearing the electron-donating methoxy group, will be deshielded. The shielding and deshielding effects of the methoxy and bromo-thiazole groups will influence the chemical shifts of the other benzene carbons.
-
Methoxy Carbon (OCH₃): The carbon of the methoxy group will resonate in the upfield region of the spectrum.
Experimental Protocols
For the acquisition of high-quality NMR spectra of 2-Bromo-4-methoxybenzo[d]thiazole, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to obtain sharp NMR signals.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
Visualization of Molecular Structure and Key NMR Correlations
Diagram of the Molecular Structure of 2-Bromo-4-methoxybenzo[d]thiazole:
The Benzothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzothiazole nucleus, a bicyclic system forged from the fusion of benzene and thiazole rings, represents a cornerstone in contemporary medicinal chemistry.[1][2] Its unique structural features and versatile chemical reactivity have established it as a "privileged scaffold," capable of interacting with a multitude of biological targets with high affinity.[3] This guide provides an in-depth exploration of the discovery and development of novel benzothiazole derivatives, with a particular focus on their application as anticancer agents. We will dissect key synthetic strategies, elucidate critical structure-activity relationships (SAR), detail robust experimental protocols for synthesis and biological evaluation, and unravel the intricate mechanisms of action that underpin their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers dedicated to the rational design of next-generation therapeutics based on this remarkable heterocyclic core.
The Enduring Significance of the Benzothiazole Moiety
The benzothiazole scaffold is not merely a synthetic curiosity; it is a recurring motif in a wide array of pharmacologically active compounds.[4] Its prevalence in medicinal chemistry can be attributed to several key factors:
-
Structural Rigidity and Planarity: The fused ring system imparts a degree of rigidity that can be advantageous for specific binding to protein targets.
-
Diverse Substitution Patterns: The benzothiazole core offers multiple sites for chemical modification, particularly at the 2-position and on the benzene ring, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1]
-
Hydrogen Bonding Capabilities: The nitrogen and sulfur heteroatoms can participate in crucial hydrogen bonding interactions within the active sites of enzymes and receptors.
-
Bioisosteric Versatility: The benzothiazole nucleus can serve as a bioisostere for other aromatic systems, such as indoles or benzimidazoles, enabling chemists to modulate a compound's properties while retaining its core biological activity.[5][6]
These inherent characteristics have led to the development of benzothiazole-containing drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents. Notably, several benzothiazole derivatives have received FDA approval or are in clinical trials, underscoring the scaffold's clinical relevance.[7][8]
Strategic Synthesis of Novel Benzothiazole Derivatives
The construction of a diverse library of benzothiazole derivatives is predicated on efficient and adaptable synthetic methodologies. While numerous synthetic routes exist, the synthesis of 2-aminobenzothiazoles often serves as a pivotal starting point for further elaboration.
The Jacobsen Condensation and Related Cyclization Strategies
A cornerstone in benzothiazole synthesis is the reaction of an appropriately substituted aniline with a thiocyanating agent. This can be achieved through various methods, with the in situ generation of thiocyanogen from ammonium thiocyanate and bromine being a common approach.[9] This electrophilic species then reacts with the aniline to form a thiocyanate intermediate, which subsequently undergoes intramolecular cyclization to yield the 2-aminobenzothiazole core.
Another robust method involves the oxidative cyclization of arylthioureas. In this approach, a substituted aniline is first converted to the corresponding arylthiourea, which is then treated with an oxidizing agent, such as bromine in sulfuric acid, to effect the ring closure.[4]
Caption: Key substitution points influencing biological activity.
Key Therapeutic Targets and Mechanisms of Action in Oncology
A significant body of research has focused on the development of benzothiazole derivatives as anticancer agents. [10][11]These compounds exert their effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.
Inhibition of Protein Kinases
Many benzothiazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. [7]Two of the most important signaling cascades targeted by these compounds are the PI3K/AKT/mTOR and the Ras/Raf/MEK/ERK pathways. [12]
-
The PI3K/AKT/mTOR Pathway: This pathway is one of the most frequently activated signaling networks in human cancers, playing a central role in cell survival and proliferation. [1][12]Benzothiazole-based inhibitors can target key nodes in this pathway, such as PI3K or mTOR, thereby disrupting downstream signaling and inducing apoptosis in cancer cells. [13]
-
The ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that is often hyperactivated in cancer, promoting cell proliferation and survival. [8]Certain benzothiazole derivatives have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis. [14]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.
Induction of Apoptosis
Ultimately, the anticancer activity of many benzothiazole derivatives stems from their ability to induce programmed cell death, or apoptosis. By inhibiting key survival pathways, these compounds can tip the balance in favor of apoptosis, leading to the selective elimination of cancer cells. [11]
Experimental Protocols: A Self-Validating System
The successful discovery and development of novel benzothiazole derivatives hinges on the application of robust and reproducible experimental protocols. The following sections provide step-by-step methodologies for key stages of the drug discovery workflow.
Synthesis of 2-Chloro-N-(benzothiazol-2-yl)acetamide (A Key Intermediate)
This protocol describes a common method for synthesizing a key intermediate used in the preparation of a wide range of 2-aminobenzothiazole derivatives. [15]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (1.0 equivalent) in a suitable solvent (e.g., dioxane).
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Addition of Reagents: Add triethylamine (TEA) (1.1 equivalents) as a catalyst, followed by the dropwise addition of chloroacetyl chloride (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the desired product.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. [7]2. Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives for a specified period (e.g., 72 hours). [7]3. MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT to each well. [7]4. Incubation: Incubate the plate for 1.5 hours at 37 °C to allow for the formation of formazan crystals. [7]5. Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. [7]6. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader. [7]7. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Target Engagement and Pathway Analysis: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of a compound. [17][18]
-
Protein Extraction: Treat cancer cells with the benzothiazole derivative of interest for a specified time. Lyse the cells in ice-cold RIPA buffer to extract total protein. [3]2. Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. [3]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated AKT, total AKT, or a loading control like β-actin) overnight at 4 °C. [3]7. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film. [17]9. Analysis: Quantify the band intensities to determine the effect of the compound on the expression or phosphorylation status of the target protein.
Data Presentation: Comparative Analysis of Anticancer Activity
To facilitate the interpretation of SAR data, it is crucial to present quantitative biological data in a clear and organized manner. The following table summarizes the in vitro anticancer activity of a selection of hypothetical benzothiazole derivatives against various cancer cell lines.
| Compound ID | R1 (2-position) | R2 (6-position) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| BTZ-1 | -NH₂ | -H | > 50 | > 50 | > 50 |
| BTZ-2 | -NH-CO-CH₂Cl | -H | 25.3 | 31.8 | 28.4 |
| BTZ-3 | -NH-CO-NH-Ph | -NO₂ | 1.2 | 0.8 | 1.5 |
| BTZ-4 | -NH-CO-NH-Ph-4-F | -NO₂ | 0.5 | 0.3 | 0.7 |
| BTZ-5 | -NH-CO-NH-Ph | -Cl | 5.6 | 4.9 | 6.1 |
Data is hypothetical and for illustrative purposes only.
Future Perspectives and Conclusion
The benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on several key areas:
-
Multi-Targeted Drug Design: The development of benzothiazole derivatives that can simultaneously inhibit multiple targets in a signaling pathway or across different pathways holds promise for overcoming drug resistance. [12]* Combination Therapies: Exploring the synergistic effects of benzothiazole derivatives in combination with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens. [18]* Personalized Medicine: The identification of predictive biomarkers could help to identify patient populations who are most likely to respond to a particular benzothiazole-based therapy.
References
-
Kaur, R., & Kumar, R. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 295-316. [Link]
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A Comprehensive Guide to the Theoretical Calculation of Electronic Properties of Substituted Benzothiazoles for Drug Discovery Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] Traditionally, the discovery of new drug candidates has relied on time-consuming and resource-intensive synthesis and screening processes. This guide details the modern in silico approach, leveraging computational chemistry to predict the electronic properties of novel substituted benzothiazoles. By employing methods like Density Functional Theory (DFT), we can elucidate molecular reactivity, stability, and potential biological interactions before a single molecule is synthesized. This theoretical framework accelerates the design-test-analyze cycle, enabling a more rational, targeted approach to drug development and identifying the most promising candidates for further investigation.
Chapter 1: Introduction to Benzothiazoles and Computational Chemistry
The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery
Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This unique structural motif is not merely a chemical curiosity; it is what medicinal chemists refer to as a "privileged scaffold." This designation is earned because its derivatives are capable of binding to a wide variety of biological targets, exhibiting an impressive spectrum of pharmacological activities. These include anti-tumor, anti-microbial, anti-inflammatory, anti-viral, and anti-diabetic properties, among others.[2][3] The versatility of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties to optimize binding affinity and efficacy for a specific biological target.[4]
The Paradigm Shift: From Wet Lab to In Silico Analysis
The classical drug discovery pipeline is a long and arduous journey. Computational chemistry has emerged as an indispensable tool to de-risk and accelerate this process. By creating detailed molecular models and simulating their behavior, we can gain profound insights into molecular properties and interactions. This in silico approach allows for the rapid screening of vast virtual libraries of compounds, prioritizing those with the highest probability of success for synthesis and biological testing. This not only saves significant time and resources but also fosters a more profound understanding of the underlying structure-activity relationships that govern a drug's function.
The Power of Density Functional Theory (DFT) in Molecular Modeling
At the heart of modern computational chemistry is Density Functional Theory (DFT), a quantum mechanical method used to investigate the electronic structure of molecules.[5] Unlike simpler methods, DFT accounts for electron correlation, providing a highly accurate description of molecular properties at a manageable computational cost. For organic molecules like benzothiazoles, DFT has proven to be a robust and reliable tool for calculating electronic properties that are in close agreement with experimental evidence.[6] Methods like the B3LYP hybrid functional combined with a suitable basis set (e.g., 6-31+G(d,p)) offer a "gold standard" balance of accuracy and efficiency for these systems.[5][7]
Chapter 2: The Computational Workflow: A Step-by-Step Protocol
The theoretical analysis of substituted benzothiazoles follows a systematic and validated workflow. Each step is crucial for ensuring the accuracy and reproducibility of the final results.
Conceptualization: Designing the Substituted Benzothiazole Library
The process begins with the rational design of a virtual library of candidate molecules. This involves selecting the core benzothiazole scaffold and identifying positions for substitution. The choice of substituents is key; a diverse set of electron-donating groups (e.g., -NH2, -OH, -CH3) and electron-withdrawing groups (e.g., -NO2, -CF3, -CN) should be chosen to systematically probe how they modulate the electronic properties of the core structure.[6][8]
Protocol: Molecular Structure Generation and Optimization
Objective: To obtain the most stable 3D conformation (the ground-state geometry) of each molecule.
Methodology:
-
2D Structure Drawing: Draw the 2D chemical structure of each designed benzothiazole derivative using chemical drawing software such as ChemDraw or the builder in a molecular visualization program.
-
3D Model Generation: Convert the 2D drawing into an initial 3D structure. Software like GaussView or Avogadro can perform this step and pre-optimize the geometry using molecular mechanics force fields (a quick, less accurate method).[9][10]
-
Quantum Mechanical Optimization: This initial 3D structure is not yet the true minimum energy conformation. A full geometry optimization must be performed using a quantum chemistry package like Gaussian.[11] This process systematically adjusts the bond lengths, angles, and dihedral angles until the forces on all atoms are negligible, representing the molecule's most stable state.
The Heart of the Calculation: Selecting the Right Functional and Basis Set
The accuracy of any DFT calculation is critically dependent on the choice of the functional and the basis set.
-
Functional: The functional is the mathematical heart of DFT, approximating the complex exchange-correlation energy of the electrons. For organic molecules, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used and has been extensively validated, providing excellent results for a broad range of properties.[5][7]
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set 6-31+G(d,p) is a robust choice for these systems.[7]
-
6-31G: Describes the core and valence electrons.
-
+: Adds diffuse functions, which are essential for describing anions or systems with lone pairs, providing more flexibility to electrons far from the nucleus.
-
(d,p): Adds polarization functions, which allow for non-spherical distortion of the electron clouds, crucial for accurately describing chemical bonds.
-
Workflow Diagram
Caption: Computational chemistry workflow for benzothiazole analysis.
Chapter 3: Core Electronic Properties and Their Interpretation
Once the geometry is optimized, a series of single-point energy calculations are performed to derive the key electronic properties.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).[2] Their properties are fundamental to understanding chemical reactivity.
-
HOMO: Represents the ability of a molecule to donate an electron. A higher energy HOMO indicates a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower energy LUMO indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[12] A small energy gap suggests that the molecule is more easily polarized and thus more chemically reactive.[13] Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups tend to lower the LUMO energy, both of which can decrease the energy gap.[6][14]
Table 1: Effect of Substituents on FMO Energies of a Benzothiazole Core
| Substituent (at C2) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| -H (Unsubstituted) | -6.52 | -1.58 | 4.94 |
| -NH2 (Donating) | -5.89 | -1.35 | 4.54 |
| -CH3 (Donating) | -6.21 | -1.47 | 4.74 |
| -NO2 (Withdrawing) | -7.25 | -2.89 | 4.36 |
| -CF3 (Withdrawing) | -7.18 | -2.55 | 4.63 |
| Note: These are representative values to illustrate trends and would vary with the specific benzothiazole structure and computational level. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites.[7][15]
-
Red Regions: Indicate negative electrostatic potential, rich in electron density. These are sites prone to electrophilic attack and are favorable for interacting with positive charges (e.g., hydrogen bond donors). In benzothiazoles, this is often located around the nitrogen atom.[5]
-
Blue Regions: Indicate positive electrostatic potential, deficient in electron density. These are sites prone to nucleophilic attack and represent hydrogen bond donating regions.[16]
-
Green/Yellow Regions: Indicate neutral or weakly polarized areas.
The MEP map provides a direct visual hypothesis of how a molecule will "see" and interact with a biological receptor site.[16]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and bonding within a molecule. It goes beyond simple atomic charges to describe charge delocalization and hyperconjugative interactions—the stabilizing flow of electron density from a filled (donor) orbital to an empty (acceptor) orbital.[5][7] This analysis is crucial for quantifying the extent of intramolecular charge transfer (ICT), which is a key feature in many biologically active molecules and functional materials.[17]
Diagram: Interrelation of Core Electronic Properties
Caption: Relationship between key electronic properties and biological interaction.
Chapter 4: From Electronic Properties to Biological Activity
The calculated electronic properties are not merely theoretical constructs; they are quantitative descriptors that can be directly correlated with a molecule's potential biological activity.
Global Reactivity Descriptors
From the HOMO and LUMO energies, a suite of "global reactivity descriptors" can be calculated to quantify the chemical behavior of the molecule as a whole.[2][14]
-
Ionization Potential (I) ≈ -E_HOMO
-
Electron Affinity (A) ≈ -E_LUMO
-
Chemical Hardness (η) = (I - A) / 2: Resistance to change in electron distribution. Harder molecules have a larger energy gap.
-
Chemical Softness (S) = 1 / η: The reciprocal of hardness. More reactive molecules are "softer."[5]
-
Electrophilicity Index (ω) = μ² / (2η) where μ = -(I+A)/2: Measures the propensity of a species to accept electrons.
Table 2: Calculated Global Reactivity Descriptors for Substituted Benzothiazoles
| Substituent (at C2) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity (ω) (eV) |
| -H | 2.47 | 0.40 | 3.32 |
| -NH2 | 2.27 | 0.44 | 2.83 |
| -NO2 | 2.18 | 0.46 | 5.85 |
| Note: Representative values illustrating how substituents tune global reactivity. |
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a modeling technique that aims to find a statistically significant relationship between a molecule's physicochemical properties (descriptors) and its biological activity.[18] The electronic properties calculated via DFT (e.g., HOMO/LUMO energies, dipole moment, atomic charges) are powerful quantum chemical descriptors.[19]
Protocol: Building a Simple QSAR Model
-
Data Collection: Compile a dataset of benzothiazole derivatives with experimentally measured biological activity (e.g., IC50 values).
-
Descriptor Calculation: For each molecule in the dataset, perform the DFT calculations described in Chapter 2 & 3 to obtain a set of electronic descriptors.
-
Model Building: Use statistical methods, such as Multiple Linear Regression (MLR), to build an equation that relates the descriptors to the activity.[19][20]
-
Example Equation: log(1/IC50) = c0 + c1(E_HOMO) + c2(Dipole) + ...
-
-
Model Validation: The model's predictive power must be rigorously validated using statistical metrics (e.g., r², q²) and external test sets to ensure it is not just a random correlation.[20]
A successful QSAR model can then be used to predict the activity of new, unsynthesized benzothiazole derivatives, guiding the design process.
Molecular Docking and Binding Site Interaction
Molecular docking simulates the binding of a small molecule (ligand) to the active site of a target protein. The accuracy of this simulation is greatly enhanced by using accurate atomic charges derived from quantum chemical calculations (like NBO or Mulliken charges). The MEP map is also crucial for understanding why a ligand binds in a particular orientation, as it highlights the complementary electrostatic interactions (e.g., a negative region on the ligand aligning with a positive region in the protein's active site).[2][21]
In Silico ADMET Prediction
A potent drug is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools assess the "drug-likeness" of a molecule.[22] Online servers and software can use the calculated 3D structure and properties to predict parameters like solubility, membrane permeability, and potential toxicity, providing a final filter before committing to chemical synthesis.[23]
Workflow: From Calculation to Prediction
Caption: From DFT outputs to predictive drug discovery applications.
Conclusion
The theoretical calculation of electronic properties represents a powerful, predictive, and cost-effective strategy in the modern drug discovery toolkit. For a versatile scaffold like benzothiazole, these in silico techniques provide unparalleled insight into the structure-property relationships that dictate biological function. By systematically calculating and interpreting properties such as frontier molecular orbitals, electrostatic potential, and various reactivity descriptors, researchers can rationally design novel derivatives with enhanced potency and favorable pharmacokinetic profiles. This guide provides a foundational workflow, empowering scientists to harness the predictive power of computational chemistry to accelerate the development of the next generation of benzothiazole-based therapeutics.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aryl-4-methoxybenzo[d]thiazoles in Medicinal Chemistry
The benzo[d]thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of aryl substituents at the 2-position of the benzothiazole core often leads to a significant enhancement of these biological activities, making the synthesis of 2-arylbenzo[d]thiazoles a critical endeavor in modern drug discovery.[3][4]
Among the myriad of synthetic methodologies for C-C bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5][6] This makes it an exceptionally powerful tool for the construction of biaryl and heteroaryl-aryl linkages.[5][6]
This comprehensive guide focuses on the application of the Suzuki coupling reaction to a key building block: 2-Bromo-4-methoxybenzo[d]thiazole . The presence of the methoxy group at the 4-position can influence the electronic properties and reactivity of the benzothiazole system, potentially impacting both the efficiency of the coupling reaction and the biological profile of the resulting products.[7] These application notes will provide a detailed mechanistic overview, optimized protocols, and practical insights to enable researchers to effectively synthesize a diverse library of 2-aryl-4-methoxybenzo[d]thiazole derivatives for downstream applications in drug development and chemical biology.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is paramount for rational troubleshooting and optimization of reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (2-Bromo-4-methoxybenzo[d]thiazole) to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) complex. The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > Br > Cl.[8] For electron-rich heteroaromatics like our substrate, this step can sometimes be sluggish.
-
Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid in this case) is transferred to the palladium(II) complex. This process is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[9] The choice of base is therefore crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. This step results in the formation of the desired C-C bond with retention of stereochemistry if applicable.[8]
Diagram of the Suzuki Coupling Catalytic Cycle
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Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-4-methoxybenzo[d]thiazole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Benzothiazole Scaffolds
The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials. The ability to introduce diverse molecular fragments onto this core structure is paramount for the development of novel therapeutics and advanced materials. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, stands out as a robust and versatile tool for the functionalization of such heterocyclic systems.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the successful application of the Sonogashira coupling to a specific, electron-rich heterocyclic substrate: 2-Bromo-4-methoxybenzo[d]thiazole.
The introduction of an alkynyl group at the 2-position of the 4-methoxybenzo[d]thiazole core opens up a gateway to a diverse range of novel derivatives. These can be further elaborated through various chemical transformations of the alkyne, or the alkynyl-benzothiazole itself can be evaluated for its intrinsic properties. This document, crafted for researchers and drug development professionals, offers in-depth technical guidance, field-proven insights, and validated protocols to facilitate the seamless adoption of this powerful synthetic methodology.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to forge a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][5] The reaction typically proceeds under mild conditions, making it compatible with a wide range of functional groups.[2] The catalytic cycle, a finely orchestrated interplay between palladium and copper, can be dissected into two interconnected cycles.
The Dual Catalytic Cycle
The generally accepted mechanism involves two interdependent catalytic cycles: a palladium cycle and a copper cycle.[1]
-
The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl bromide (in our case, 2-Bromo-4-methoxybenzo[d]thiazole) to a palladium(0) complex. This is often the rate-determining step and is influenced by the electronic properties of the aryl halide. Electron-rich aryl bromides, such as our substrate, may require more forcing conditions or specialized ligands to facilitate this step.[6]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.[1]
-
Transmetalation: The copper acetylide then undergoes transmetalation with the palladium(II) complex formed in the palladium cycle, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting palladium(II) intermediate, now bearing both the benzothiazole and the alkyne fragments, undergoes reductive elimination to yield the desired 2-alkynyl-4-methoxybenzo[d]thiazole product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocols
General Considerations
-
Inert Atmosphere: Sonogashira reactions are typically sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling) and deactivation of the palladium catalyst. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[7]
-
Solvent and Reagent Purity: The use of anhydrous and degassed solvents is crucial for reproducible results. Impurities in reagents can poison the catalyst. It is recommended to use freshly distilled solvents and high-purity reagents.[7]
-
Catalyst and Ligand Selection: The choice of palladium source and ligand can significantly impact the reaction efficiency. For electron-rich aryl bromides like 2-Bromo-4-methoxybenzo[d]thiazole, ligands that are more electron-donating and sterically bulky than triphenylphosphine may be beneficial.[1][6]
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a general starting point for the coupling of 2-Bromo-4-methoxybenzo[d]thiazole with a variety of terminal alkynes.
Materials:
-
2-Bromo-4-methoxybenzo[d]thiazole
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or a mixture of THF/amine)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-methoxybenzo[d]thiazole, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature may vary depending on the reactivity of the alkyne.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Caption: Experimental workflow for the Sonogashira coupling.
Scope and Limitations
The Sonogashira coupling of 2-Bromo-4-methoxybenzo[d]thiazole is expected to be compatible with a wide range of terminal alkynes. The following table provides a representative, albeit not exhaustive, overview of potential coupling partners and expected outcomes based on general principles of the Sonogashira reaction.
| Entry | Terminal Alkyne | Expected Product | Key Considerations & Potential Yield |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-4-methoxybenzo[d]thiazole | Generally high yields. Standard conditions are often sufficient. |
| 2 | 1-Hexyne | 4-Methoxy-2-(hex-1-yn-1-yl)benzo[d]thiazole | Good to high yields. Volatility of the alkyne should be considered. |
| 3 | 3-Ethynyltoluene | 4-Methoxy-2-((3-methylphenyl)ethynyl)benzo[d]thiazole | High yields. The electronic nature of the substituent on the phenylacetylene has a minor effect. |
| 4 | Propargyl alcohol | (4-Methoxybenzo[d]thiazol-2-yl)prop-2-yn-1-ol | Good yields. The hydroxyl group is well-tolerated. |
| 5 | Trimethylsilylacetylene | 4-Methoxy-2-((trimethylsilyl)ethynyl)benzo[d]thiazole | High yields. The TMS group can be easily removed to provide the terminal alkyne. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Poor quality of reagents/solvents- Insufficiently inert atmosphere | - Use a fresh batch of palladium catalyst and CuI.- Use anhydrous, degassed solvents and purified reagents.- Ensure proper Schlenk technique or use a glovebox. |
| Formation of alkyne homocoupling product (Glaser coupling) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas all solvents and reagents.- Reduce the amount of CuI or consider a copper-free protocol. |
| Formation of palladium black | - Catalyst decomposition | - Use a more robust ligand.- Lower the reaction temperature.- Ensure high purity of all reaction components. |
| Difficult purification | - Formation of byproducts- Similar polarity of product and starting materials | - Optimize reaction conditions to minimize byproduct formation.- Employ alternative purification techniques such as preparative TLC or HPLC. |
Conclusion
The Sonogashira coupling is a highly effective and versatile method for the synthesis of 2-alkynyl-4-methoxybenzo[d]thiazole derivatives. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize a wide range of novel compounds with potential applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful synthetic transformation.
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Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2809. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
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Paun, A., et al. (2015). Convenient synthesis of 2-alkynylbenzazoles through Sonogashira cross-coupling reaction between thioethers and terminal alkynes. Tetrahedron Letters, 56(39), 5349-5352. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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The Versatile Synthon: Application Notes and Protocols for 2-Bromo-4-methoxybenzo[d]thiazole in Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the benzothiazole core stands as a "privileged scaffold," a structural motif frequently found in a diverse array of biologically active compounds.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for the design of novel therapeutics and functional materials. Within this important class of heterocycles, 2-Bromo-4-methoxybenzo[d]thiazole emerges as a particularly valuable and versatile building block.
The strategic placement of the bromine atom at the 2-position renders it susceptible to a wide range of palladium-catalyzed cross-coupling reactions, providing a robust handle for the introduction of molecular complexity.[3][4] The electron-donating methoxy group at the 4-position, in turn, modulates the electronic character of the aromatic system, influencing its reactivity and the properties of the resulting derivatives. This guide provides an in-depth exploration of the synthetic utility of 2-Bromo-4-methoxybenzo[d]thiazole, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Reactivity: A Gateway to Molecular Diversity
The synthetic utility of 2-Bromo-4-methoxybenzo[d]thiazole is primarily centered around the reactivity of the C2-bromine bond. This position is activated towards palladium-catalyzed cross-coupling reactions due to the electronic nature of the benzothiazole ring system. The workflow for utilizing this building block typically involves the initial palladium(0)-catalyzed oxidative addition to the C-Br bond, followed by subsequent coupling with a suitable partner.
Figure 1: Generalized workflow for palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4-methoxybenzo[d]thiazole.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[3][4] 2-Bromo-4-methoxybenzo[d]thiazole serves as an excellent substrate for this reaction, allowing for the synthesis of a wide array of 2-aryl- and 2-heteroaryl-4-methoxybenzothiazoles. These products are of significant interest in medicinal chemistry, with many exhibiting potent anticancer and other therapeutic properties.[5][6]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, are essential for facilitating the catalytic cycle. The choice of ligand can be critical, with bulky, electron-rich phosphines often enhancing catalytic activity for challenging substrates.[7]
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid partner for transmetalation. The choice of base can influence reaction rates and yields.
-
Solvent: A polar aprotic solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is commonly employed to dissolve both the organic and inorganic reagents.
Detailed Protocol: Synthesis of 2-(Aryl)-4-methoxybenzo[d]thiazole via Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-4-methoxybenzo[d]thiazole
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add 2-Bromo-4-methoxybenzo[d]thiazole (1.0 eq), the corresponding arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration of the starting benzothiazole).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or heat in a microwave reactor at a suitable temperature and time (e.g., 120 °C for 30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-methoxybenzo[d]thiazole | >90% |
| 2 | 4-Methylphenylboronic acid | 4-Methoxy-2-(p-tolyl)benzo[d]thiazole | >85% |
| 3 | 3-Methoxyphenylboronic acid | 4-Methoxy-2-(3-methoxyphenyl)benzo[d]thiazole | >88% |
| 4 | Thiophen-2-ylboronic acid | 4-Methoxy-2-(thiophen-2-yl)benzo[d]thiazole | >80% |
Table 1: Representative yields for the Suzuki-Miyaura coupling of 2-Bromo-4-methoxybenzo[d]thiazole with various arylboronic acids. (Yields are illustrative and based on typical outcomes for similar substrates).
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[8] This reaction is particularly valuable in drug discovery, as the arylamine motif is a common feature in many pharmaceuticals. 2-Bromo-4-methoxybenzo[d]thiazole readily participates in this transformation, affording access to a diverse range of 2-amino-4-methoxybenzothiazole derivatives.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) is typically employed. The ligand plays a crucial role in promoting the reductive elimination step, which is often rate-limiting.[9]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate its coordination to the palladium center.[10]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to ensure the stability of the catalytic species and prevent unwanted side reactions.
Detailed Protocol: Synthesis of 2-(Amino)-4-methoxybenzo[d]thiazole via Buchwald-Hartwig Amination
Materials:
-
2-Bromo-4-methoxybenzo[d]thiazole
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous toluene, followed by 2-Bromo-4-methoxybenzo[d]thiazole (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: A simplified workflow for the Buchwald-Hartwig amination of 2-Bromo-4-methoxybenzo[d]thiazole.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes.[11][12] These motifs are valuable synthetic intermediates and are also found in various functional materials and biologically active molecules. 2-Bromo-4-methoxybenzo[d]thiazole can be effectively coupled with terminal alkynes under Sonogashira conditions.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is crucial for high yields of the desired cross-coupled product.
Detailed Protocol: Synthesis of 2-(Alkynyl)-4-methoxybenzo[d]thiazole via Sonogashira Coupling
Materials:
-
2-Bromo-4-methoxybenzo[d]thiazole
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (Et₃N)
-
Anhydrous THF (optional)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-Bromo-4-methoxybenzo[d]thiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous triethylamine (and THF if needed to ensure solubility).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
Derivatives of 2-Bromo-4-methoxybenzo[d]thiazole have shown significant promise in various fields:
-
Anticancer Agents: A number of 2-aryl- and 2-amino-benzothiazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[6][14] The ability to readily diversify the 2-position of the 4-methoxybenzothiazole core using the protocols described above is a powerful strategy for structure-activity relationship (SAR) studies and the development of new anticancer drug candidates.
-
Organic Electronics: The extended π-conjugated systems that can be constructed via Sonogashira and Suzuki couplings make these derivatives attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy group can also be used to fine-tune the electronic properties of these materials.
Conclusion
2-Bromo-4-methoxybenzo[d]thiazole is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo a variety of palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the synthesis of a wide range of functionalized benzothiazole derivatives. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this important synthon in the pursuit of novel therapeutics and advanced materials.
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Lu, Y., Li, C. M., Wang, Z., Ross, C. R., 2nd, Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 52(6), 1701–1711. [Link]
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Vu Thi, A. T., Duong, Q. H., Nguyen, D. D., Nguyen, H., Nguyen, T. H., & Duong, D. T. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. HPU2 Journal of Science, 1(1), 60-65. [Link]
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Lu, Y., Li, C. M., Wang, Z., Ross, C. R., 2nd, Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 52(6), 1701–1711. [Link]
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Vu Thi, A. T., Duong, Q. H., Nguyen, D. D., Nguyen, H., Nguyen, T. H., & Duong, D. T. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science, 1(1), 80-87. [Link]
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Yakan, H., & Özdemir, N. (2014). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. International Journal of Molecular Sciences, 15(7), 12859–12876. [Link]
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Cai, M., Hao, Y., Huang, H., & Song, C. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(9), 10356–10372. [Link]
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Wang, C., Li, P., & Ju, X. (2018). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 8(3), 1335-1343. [Link]
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Knauber, T., & Ghadiri, M. R. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS omega, 2(12), 8841-8849. [Link]
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Kassi, G. N., Kouakou, K. S., Eba, F. F., Bamba, M., Guede, Z. B., & Kone, M. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1642–1651. [Link]
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Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2000). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of combinatorial chemistry, 2(6), 579–581. [Link]
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ResearchGate. (2023). Synthesis of 2-arylbenzothiazole using Na2S2O4 as a catalyst. [Link]
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Patel, H. E., & Desai, R. (2004). Synthesis of Monoazo Disperse Dyes from 2-Amino-4-Methyl Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry, 20(1), 133-136. [Link]
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Kamal, A., & Kumar, B. A. (2016). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Journal of Heterocyclic Chemistry, 53(5), 1317-1343. [Link]
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ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
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Károlyi, B., & Keglevich, G. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1959. [Link]
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- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Novel 2-Aryl-4-methoxybenzo[d]thiazole Derivatives as Potential Anticancer Agents
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic and structural features of the benzothiazole ring system allow it to interact with a variety of biological targets, making it a fertile ground for the discovery of novel therapeutic agents.[3][4]
Specifically, 2-substituted benzothiazole derivatives have shown remarkable promise as anticancer agents, demonstrating efficacy against a range of human cancer cell lines, including those of the breast, lung, and colon.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling enzymes like protein kinases (e.g., EGFR, PI3K) and topoisomerase to the disruption of tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis.[4][5][7][8]
This document provides a detailed protocol for the synthesis of a library of potential anticancer agents starting from 2-Bromo-4-methoxybenzo[d]thiazole . This starting material is an ideal precursor for diversification due to the reactivity of its C2-bromo substituent, which readily participates in palladium-catalyzed cross-coupling reactions. The primary focus of this protocol will be the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[9][10] By coupling the benzothiazole core with various arylboronic acids, researchers can systematically generate a diverse array of novel compounds for biological screening and structure-activity relationship (SAR) studies.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
Causality Behind the Choice: The Suzuki-Miyaura cross-coupling reaction is the method of choice for this synthetic campaign for several compelling reasons:
-
High Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide variety of functional groups on both coupling partners. This is crucial in drug discovery, as it allows for the synthesis of a diverse library of compounds without the need for extensive protecting group chemistry.[11]
-
Commercial Availability of Reagents: A vast and diverse array of aryl- and heteroarylboronic acids are commercially available, providing straightforward access to a wide range of final products.
-
Robustness and High Yields: The reaction is well-understood and typically provides good to excellent yields, making it a reliable method for generating material for biological testing.[12]
-
Favorable Safety Profile: Organoboron reagents are generally less toxic and more stable than many other organometallic compounds used in cross-coupling reactions.
The general transformation is illustrated below, where the bromine atom at the C2 position of the benzothiazole is replaced by an aryl group (Ar) from the corresponding boronic acid.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of 2-Aryl-4-methoxybenzo[d]thiazole derivatives. It should be considered a starting point, as optimization of the catalyst, base, and solvent may be necessary for specific arylboronic acids, particularly those that are sterically hindered or electronically deactivated.[13]
Materials and Reagents
-
Substrate: 2-Bromo-4-methoxybenzo[d]thiazole (≥97%)
-
Coupling Partner: Arylboronic acid (1.2 equivalents)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Solvents: Toluene (ACS grade), Ethanol (ACS grade), Deionized Water
-
Work-up: Ethyl acetate (EtOAc), Brine (saturated NaCl solution)
-
Purification: Silica gel (230-400 mesh), Hexanes, Ethyl acetate
Equipment
-
Round-bottom flask (two-neck)
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Glass syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Step-by-Step Synthesis Procedure
-
Reaction Setup (The "Why"): To a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-methoxybenzo[d]thiazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq). The use of excess boronic acid and base drives the reaction to completion. The flask is sealed with septa.
-
Inert Atmosphere (The "Why"): Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical . The Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive Pd(II) state, halting the catalytic cycle.[10]
-
Solvent Addition (The "Why"): Add a 4:1 mixture of Toluene:Ethanol and deionized water (the total volume should result in a ~0.1 M solution with respect to the starting bromide). The solvent mixture is crucial; toluene solubilizes the organic components, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step. The solvents should be degassed by bubbling with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.
-
Catalyst Addition (The "Why"): Add the Pd(PPh₃)₄ catalyst (0.03 eq) to the flask under a positive pressure of inert gas. The yellow color of the catalyst should be visible. A ligand-free approach may also be considered, as the benzothiazole nitrogen can sometimes participate in forming a palladacyclic intermediate, though this may require different conditions.[12]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring Progress (The "Why"): Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). A sample is taken from the organic layer, spotted on a TLC plate, and compared to the starting material spot. The reaction is complete when the starting bromide spot is no longer visible (typically 4-12 hours).
-
Work-up Procedure:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine. The brine wash helps to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The appropriate solvent system should be determined by TLC analysis of the crude product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Self-Validation and Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure all steps are performed under a strict inert atmosphere. Use freshly degassed solvents. |
| Insufficient base or poor quality base | Use anhydrous base and ensure sufficient equivalents (3.0 eq) are used. | |
| Sterically hindered boronic acid | Increase reaction temperature, switch to a more active catalyst system (e.g., Pd(dppf)Cl₂ with a stronger base like Cs₂CO₃), or extend reaction time. | |
| Formation of Byproducts | Homocoupling of boronic acid | Ensure proper degassing. Lowering the catalyst loading might help. |
| Protodeboronation (loss of B(OH)₂) | Ensure the base is added correctly and the reaction is not heated for an excessively long time before coupling begins. | |
| Difficult Purification | Co-elution of product and triphenylphosphine oxide (from catalyst) | If using Pd(PPh₃)₄, this is common. A different catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand) might be cleaner. A hexane wash of the crude material can sometimes remove some phosphine-related impurities. |
Data Presentation: Representative Library and Biological Activity
The protocol described allows for the synthesis of a diverse library of compounds. The following table presents a representative set of derivatives and their reported antiproliferative activities against the MCF-7 human breast cancer cell line to illustrate the potential outcomes.
| Compound ID | Aryl Group (Ar) | Yield (%) | GI₅₀ vs. MCF-7 (nM)[6] |
| 1 | 4-Methoxyphenyl | 85% | ~50 |
| 2 | 3,4-Dimethoxyphenyl | 91% | < 0.1 |
| 3 | 4-Fluorophenyl | 88% | ~100 |
| 4 | 4-Aminophenyl | 75% | > 1000 (activity often CYP1A1 dependent) |
| 5 | Phenyl | 93% | ~250 |
Structure-Activity Relationship (SAR) Insights: The data, although illustrative, highlights key SAR trends often observed in 2-arylbenzothiazoles.[6]
-
Methoxy Substitution: The presence of methoxy groups on the 2-aryl ring, particularly at the 3 and 4 positions (Compound 2 ), often leads to a dramatic increase in potency. This suggests that these groups may be involved in crucial hydrogen bonding or hydrophobic interactions within the target's binding pocket.
-
Fluorine Substitution: A fluorine atom (Compound 3 ) can enhance activity, potentially by improving metabolic stability or through specific electronic interactions.
-
Amino Substitution: The 4-aminophenyl substitution (Compound 4 ) leads to a different class of compounds whose activity is often dependent on metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, a mechanism distinct from many other derivatives.[6]
Mechanistic Insights: How These Compounds May Exert Anticancer Effects
The synthesized 2-aryl-4-methoxybenzo[d]thiazole derivatives can potentially inhibit cancer cell proliferation through various mechanisms. Recent studies on similar structures have pointed towards the modulation of key signaling pathways that are frequently dysregulated in cancer.[8] One such critical pathway is the PI3K/Akt/mTOR pathway, which governs cell growth, survival, and proliferation.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
By inhibiting key nodes in this pathway, such as PI3K or Akt, the benzothiazole derivatives can halt the downstream signals that promote cancer cell growth and survival, ultimately leading to apoptosis.[5]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for synthesizing a diverse library of novel 2-aryl-4-methoxybenzo[d]thiazole derivatives. The detailed protocol and accompanying scientific rationale provided herein serve as a robust starting point for researchers in medicinal chemistry and drug development. Through systematic modification of the 2-aryl substituent, this strategy enables the exploration of structure-activity relationships and the potential discovery of potent and selective anticancer agents. Further biological evaluation of the synthesized compounds is essential to elucidate their precise mechanisms of action and to identify promising candidates for further preclinical development.
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][14]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules. Retrieved from
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- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PubMed Central.
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- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed.
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- Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2017). Oncotarget.
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][7]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Frontiers in Chemistry. Retrieved from
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- Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (n.d.). PubMed Central.
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube.
- Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. (n.d.). PubMed.
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Application of 2-Bromo-4-methoxybenzo[d]thiazole in the synthesis of fluorescent probes
An Application Guide for the Synthesis of Advanced Fluorescent Probes Using 2-Bromo-4-methoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed guide on the strategic application of 2-Bromo-4-methoxybenzo[d]thiazole, a versatile chemical building block, in the synthesis of novel fluorescent probes. We will explore its synthetic utility, provide detailed experimental protocols for key reactions, and illustrate its application through the conceptual design of probes for specific analytes.
The Strategic Advantage of the Benzothiazole Scaffold
The benzothiazole core is a privileged heterocyclic structure in the field of fluorescent sensor design. Its rigid, planar system provides a robust scaffold for creating fluorophores with high quantum yields and excellent photostability.[1] The introduction of specific functional groups allows for the fine-tuning of its photophysical properties and the installation of analyte-recognition moieties.[2]
2-Bromo-4-methoxybenzo[d]thiazole stands out as a particularly valuable precursor for several key reasons:
-
A Versatile Synthetic Handle: The bromine atom at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings.[3][4] This allows for the straightforward and efficient formation of carbon-carbon bonds, enabling the attachment of a wide array of functional groups.
-
Modulation of Photophysical Properties: The electron-donating methoxy group at the 4-position influences the electronic properties of the benzothiazole ring system. This is crucial for engineering probes that operate through mechanisms like Intramolecular Charge Transfer (ICT), which can lead to large Stokes shifts and solvatochromic properties—highly desirable features for advanced imaging applications.[5][6]
-
Broad Applicability: Derivatives of this scaffold have been successfully employed to create probes for a diverse range of analytes, including metal ions, anions, and biologically relevant small molecules like reactive oxygen species (ROS).[2][7]
Core Synthetic Protocols: Cross-Coupling Reactions
The conversion of 2-Bromo-4-methoxybenzo[d]thiazole into a functional fluorescent probe hinges on the successful execution of cross-coupling reactions. Below are detailed protocols for the two most common and powerful methods.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is the workhorse for coupling the benzothiazole core with other aryl or heteroaryl systems, which often serve as the recognition element or as a means to extend the fluorophore's π-conjugated system.[8][9]
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Application Note: Strategic Approaches for the Synthesis of 2-Substituted 4-Methoxybenzothiazoles
Abstract
The 2-substituted 4-methoxybenzothiazole scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The ability to precisely introduce diverse substituents at the 2-position is critical for developing structure-activity relationships (SAR) and optimizing molecular properties. This guide provides researchers, chemists, and drug development professionals with a detailed overview of robust and field-proven methods for the C2-functionalization of 4-methoxybenzothiazole. We will explore two primary strategic approaches: de novo ring synthesis incorporating the desired substituent and post-synthetic modification of a pre-formed 4-methoxybenzothiazole core. For each strategy, we provide detailed, step-by-step protocols, explain the underlying chemical principles, and offer insights into experimental design and potential challenges.
Introduction: The Significance of the 4-Methoxybenzothiazole Core
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone of heterocyclic chemistry. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with biological targets. The introduction of a methoxy group at the 4-position and a variable substituent at the electron-deficient 2-position significantly modulates the molecule's pharmacological profile.[4] For instance, 2-aryl- and 2-amino-benzothiazole derivatives have demonstrated potent and selective antitumor activity.[5][6] Therefore, mastering the synthetic routes to these compounds is of paramount importance for the discovery of novel therapeutics.
Strategic Overview: A Chemist's Decision Tree
The synthesis of a target 2-substituted 4-methoxybenzothiazole can be approached from two distinct directions. The choice depends on the desired substituent, the availability of starting materials, and the desired scale of the reaction.
-
Strategy I: De Novo Ring Formation: This "bottom-up" approach constructs the benzothiazole ring with the C2-substituent already incorporated. It is particularly useful when the required building blocks are readily accessible.
-
Strategy II: Post-Synthetic Functionalization: This "top-down" approach begins with a common 4-methoxybenzothiazole core, which is then functionalized at the C2 position. This is highly advantageous for creating a library of analogs from a single intermediate.
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The Strategic Application of 2-Bromo-4-methoxybenzo[d]thiazole in the Synthesis of Novel Enzyme Inhibitors: A Guide for Researchers
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its rigid bicyclic framework, coupled with the presence of heteroatoms, provides an ideal scaffold for designing molecules that can interact with high affinity and specificity with biological targets. Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various enzymes implicated in diseases ranging from cancer to neurodegenerative disorders.[1][2]
This guide focuses on the strategic utilization of a key building block, 2-Bromo-4-methoxybenzo[d]thiazole , in the synthesis of diverse classes of enzyme inhibitors. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. The methoxy group at the 4-position can influence the molecule's electronic properties and provide additional interaction points within an enzyme's active site, potentially enhancing binding affinity and selectivity.
This document provides detailed application notes and step-by-step protocols for the synthesis of various enzyme inhibitors, including those targeting kinases and other critical enzymes. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their drug discovery endeavors.
Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C2-bromine on the benzothiazole ring makes it an excellent substrate for several palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to construct carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse library of enzyme inhibitors. The general synthetic workflow is depicted below:
Caption: General synthetic routes from 2-Bromo-4-methoxybenzo[d]thiazole.
Application Notes & Protocols
Synthesis of 2-Aryl-4-methoxybenzo[d]thiazoles as Potential Kinase Inhibitors via Suzuki-Miyaura Coupling
Scientific Rationale: The 2-arylbenzothiazole scaffold is a well-established pharmacophore for kinase inhibition.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By introducing various aryl and heteroaryl moieties at the 2-position of the benzothiazole core, it is possible to tune the inhibitor's selectivity and potency against specific kinases such as VEGFR-2, EGFR, and Aurora kinases.[4][5] The Suzuki-Miyaura coupling is a highly efficient and versatile method for creating the requisite biaryl linkage.[4][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-4-methoxybenzo[d]thiazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Then, add a degassed 4:1 mixture of toluene and water.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-4-methoxybenzo[d]thiazole derivative.
Data Presentation: Representative Kinase Inhibitory Activities
| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |
| 2-Arylbenzothiazoles | VEGFR-2 | 91 - 210 | [4] |
| 2-Aminobenzothiazoles | PI3Kα | 1.03 | [2] |
| 2-Aminobenzothiazoles | CDK2 | 15.4 - 37.8 | [2] |
Synthesis of 2-Alkynyl-4-methoxybenzo[d]thiazoles via Sonogashira Coupling
Scientific Rationale: The introduction of an alkynyl moiety at the 2-position of the benzothiazole scaffold can lead to potent enzyme inhibitors.[7] The linear and rigid nature of the alkyne can act as a linker to probe deeper into an enzyme's active site or to introduce additional pharmacophoric elements. The Sonogashira coupling is the premier method for the synthesis of aryl alkynes from aryl halides.[8]
Experimental Protocol: General Procedure for Sonogashira Coupling
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask, combine 2-Bromo-4-methoxybenzo[d]thiazole (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add anhydrous and degassed triethylamine (TEA) or another suitable amine base, followed by the terminal alkyne (1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the desired 2-alkynyl-4-methoxybenzo[d]thiazole.
Synthesis of 2-Amino-4-methoxybenzo[d]thiazole Derivatives via Buchwald-Hartwig Amination
Scientific Rationale: The 2-aminobenzothiazole core is a key feature in numerous enzyme inhibitors, particularly kinase inhibitors.[2] The amino group can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor within the enzyme's active site. The Buchwald-Hartwig amination provides a powerful and general method for the formation of C-N bonds, allowing for the coupling of a wide variety of amines with the 2-bromobenzothiazole scaffold.[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube, add 2-Bromo-4-methoxybenzo[d]thiazole (1.0 eq.), the desired amine (1.2 eq.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a phosphine ligand (e.g., XPhos, 0.08 eq.).
-
Base and Solvent: Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 eq.). Evacuate and backfill the tube with an inert gas. Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired 2-amino-4-methoxybenzo[d]thiazole derivative.
Trustworthiness: Self-Validating Systems in Protocol Design
The protocols outlined above are designed to be self-validating. The progress of each reaction can be meticulously monitored by TLC, allowing for real-time assessment of the conversion of starting material to product. The final products should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity. The expected spectroscopic data for the benzothiazole core, combined with the signals from the newly introduced substituents, will provide unambiguous confirmation of a successful reaction.
Conclusion
2-Bromo-4-methoxybenzo[d]thiazole is a highly valuable and versatile starting material for the synthesis of a wide range of potential enzyme inhibitors. The palladium-catalyzed cross-coupling reactions described in this guide offer efficient and modular routes to novel benzothiazole derivatives. By systematically varying the coupling partners, researchers can generate extensive libraries of compounds for screening against various enzymatic targets, thereby accelerating the drug discovery process.
References
-
Haque, A., Alam, M. J., Alenezi, K. M., Alshammari, S. L., & Rahman, M. A. (2025). Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterization, biological evaluation, and computational studies. Journal of Molecular Structure, 143228. [Link]
-
Yar, M. S., et al. (2022). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 27(15), 4976. [Link]
-
Abdelgawad, M. A., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-234. [Link]
-
Tasler, S., et al. (2009). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorganic & Medicinal Chemistry, 17(18), 6728-6737. [Link]
-
Al-Ostoot, F. H., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-18. [Link]
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Gümüş, M., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Medicinal Chemistry, 13(9), 1103-1116. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Al-Salahi, R., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17828. [Link]
-
Pollastri, M. P., et al. (2018). Series of Alkynyl-Substituted Thienopyrimidines as Inhibitors of Protozoan Parasite Proliferation. ACS Medicinal Chemistry Letters, 9(11), 1124-1129. [Link]
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Al-Ostoot, F. H., et al. (2021). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Molecules, 26(21), 6649. [Link]
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Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov. [Link]
-
PubChem. (n.d.). IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Wallace, D. J., & Klauber, D. J. (2001). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 3(12), 1873-1875. [Link]
-
Al-Salahi, R., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Pharmaceuticals, 14(9), 853. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. [Link]
-
ResearchGate. (2023). Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-methylbenzothiazole. [Link]
-
MDPI. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. [Link]
-
National Institutes of Health. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
-
National Institutes of Health. (2021). Quantitative Analysis of the Potency of Equimolar Two-Drug Combinations and Combi-Molecules Involving Kinase Inhibitors In Vitro: The Concept of Balanced Targeting. [Link]
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- 3. Heck Reaction [organic-chemistry.org]
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- 7. researchgate.net [researchgate.net]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Side Reactions in the Bromination of 4-Methoxybenzothiazole and its Precursors
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting and practical advice for one of the key transformations in heterocyclic chemistry: the bromination of 4-methoxybenzothiazole and its precursors. As researchers and drug development professionals, achieving high purity and yield is paramount. This document moves beyond simple protocols to explain the causality behind common side reactions and provides robust, field-proven strategies to mitigate them.
Introduction: The Challenge of Selective Bromination
The 4-methoxybenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Bromination of this ring system is a critical step for introducing further functionalization through cross-coupling reactions. However, what appears to be a straightforward electrophilic aromatic substitution (EAS) is often complicated by the nuanced interplay of the electron-donating methoxy group and the inherent electronic properties of the benzothiazole nucleus. This guide will help you navigate these challenges to achieve clean, predictable, and high-yielding brominations.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses the most common issues encountered during the bromination of 4-methoxybenzothiazole precursors. Each problem is analyzed by its probable cause, followed by actionable solutions grounded in chemical principles.
Problem 1: Formation of Multiple Isomers (Poor Regioselectivity)
You perform the bromination and your LC-MS or ¹H NMR analysis shows a mixture of mono-brominated products instead of a single, clean product.
-
Probable Causes:
-
Electronic Conflict: The 4-methoxy group is a powerful ortho-, para- director. On the benzothiazole ring, this strongly activates the C5 (ortho) and C7 (para) positions for electrophilic attack. The reaction conditions may not be optimized to favor one position over the other, leading to a mixture.
-
High Reaction Temperature: Higher temperatures provide sufficient energy to overcome the small activation energy differences between substitution at different positions, leading to a loss of selectivity.[1] Collisions become more frequent and energetic, reducing the reaction's ability to discriminate between competing pathways.[1]
-
Reactive Brominating Agent: Potent electrophilic sources like elemental bromine (Br₂) with a strong Lewis acid can be too reactive, aggressively attacking multiple activated sites on the ring.
-
Solvent Effects: The polarity of the solvent can influence the reaction's course. More polar solvents may favor competing bromination pathways.[2]
-
-
Solutions & Optimization:
-
Temperature Control (The Primary Lever): The most effective strategy for improving regioselectivity is to lower the reaction temperature.[1] Performing the reaction at 0 °C or even -78 °C dramatically increases the energy barrier for the less-favored isomer, often yielding the desired product with high selectivity.[1]
-
Choice of Brominating Agent: Switch to a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for controlled mono-bromination of activated aromatic rings.[3] It provides a low concentration of electrophilic bromine, which is less prone to aggressive side reactions.
-
Solvent Screening: If isomer formation persists, perform a solvent screen. Non-polar solvents like CCl₄ or dichloromethane (CH₂Cl₂) are often preferred. Aprotic polar solvents like DMF or acetonitrile should be used with caution, as they can influence reactivity.
-
Slow Addition: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise over an extended period. This maintains a low concentration of the electrophile, favoring the most kinetically accessible and thermodynamically stable product.
-
| Parameter | Condition for Poor Selectivity | Optimized Condition for High Selectivity |
| Temperature | Room Temperature to Reflux | -20 °C to 0 °C |
| Reagent | Br₂ / FeBr₃ | N-Bromosuccinimide (NBS) |
| Addition Rate | Rapid, single portion | Slow, dropwise addition |
| Solvent | Polar (e.g., Methanol, Acetic Acid) | Non-polar / Aprotic (e.g., CH₂Cl₂, THF) |
Problem 2: Poly-bromination (Di- or Tri-brominated Products Detected)
Your mass spectrometry results show peaks corresponding to the addition of two or more bromine atoms to your substrate.
-
Probable Causes:
-
Incorrect Stoichiometry: Using more than one equivalent of the brominating agent is the most common cause. The mono-brominated product is still activated by the methoxy group and can readily react again.
-
High Reactivity: The combination of an activating group and a powerful brominating system can make the second bromination competitive with the first.
-
Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material is consumed provides an opportunity for the mono-brominated product to undergo a second substitution.
-
-
Solutions & Optimization:
-
Strict Stoichiometric Control: Use precisely 1.0 to 1.05 equivalents of the brominating agent. Carefully weigh your reagents and ensure accurate molar calculations.
-
Reaction Monitoring: This is a self-validating step that is critical for success. Monitor the reaction's progress every 15-30 minutes using Thin-Layer Chromatography (TLC) or LC-MS.[4] Quench the reaction immediately upon the disappearance of the starting material.
-
Reverse Addition: Consider adding the substrate solution to the brominating agent solution (at low temperature). This ensures the brominating agent is never in excess relative to the unreacted starting material.
-
Problem 3: Low or No Product Yield
The reaction appears to stall, with starting material remaining even after extended time, or the isolated yield is minimal.
-
Probable Causes:
-
Poor Starting Material Quality: Precursors like 2-aminothiophenols are notoriously susceptible to air oxidation, forming disulfides that are unreactive.[4]
-
Deactivated Brominating Agent: N-Bromosuccinimide can decompose over time, especially if not stored properly. Pure NBS is a white crystalline solid; a yellow or brown coloration indicates the presence of free bromine and potential degradation.[3]
-
Insufficiently Low Temperature: While low temperatures are good for selectivity, extremely low temperatures can sometimes completely halt the reaction, preventing conversion.[2]
-
-
Solutions & Optimization:
-
Verify Starting Material Purity: Use freshly purchased 2-aminothiophenol precursors or purify them immediately before use.[4] Handling these materials under an inert atmosphere (Nitrogen or Argon) is best practice.[4]
-
Use Fresh Reagents: Use a fresh bottle of NBS or recrystallize old NBS from water to ensure its activity.
-
Find the Temperature Sweet Spot: If no reaction occurs at a very low temperature (e.g., -78 °C), allow the reaction to warm slowly (e.g., to -20 °C or 0 °C) while monitoring by TLC. There is an optimal balance between reactivity and selectivity.
-
Problem 4: Product Degradation or Formation of Tarry Byproducts
The reaction mixture turns dark, and workup yields an intractable tar instead of a clean product.
-
Probable Causes:
-
Oxidative Side Reactions: NBS is an oxidant and can react with the sensitive sulfur atom in the thiazole ring or with thiol precursors under certain conditions.[5]
-
Harsh Acidity: Some bromination protocols use strong acids, which can lead to degradation of the electron-rich aromatic system.
-
High Temperatures: As with other side reactions, excessive heat can promote decomposition pathways.[2]
-
-
Solutions & Optimization:
-
Buffer the Reaction: If acidic byproducts (like HBr) are suspected to cause degradation, consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, to the reaction mixture to scavenge acid.
-
Avoid Excessive Heat: Maintain the optimized low temperature throughout the reaction.
-
Inert Atmosphere: For particularly sensitive substrates, running the reaction under a nitrogen or argon atmosphere can prevent oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major regioisomer for the mono-bromination of 4-methoxybenzothiazole? A1: The primary directing group is the powerful electron-donating 4-methoxy group. It activates the C5 position (ortho to the methoxy group) and the C7 position (para to the methoxy group). Generally, the C7 position is favored due to reduced steric hindrance from the fused thiazole ring. However, the electronic influence of the thiazole nitrogen and sulfur atoms can also play a role, making the C5 position competitive. The precise outcome often depends on the specific reaction conditions, with lower temperatures favoring C7 substitution.[1]
Q2: Which brominating agent is better: NBS or Br₂/FeBr₃? A2: For activated systems like 4-methoxybenzothiazole, N-Bromosuccinimide (NBS) is almost always the superior choice. The classic Br₂/FeBr₃ system generates a highly reactive "Br+" equivalent that is difficult to control and often leads to poly-bromination and poor regioselectivity. NBS provides a milder, more controlled source of electrophilic bromine, making it ideal for achieving clean mono-bromination.[6]
Q3: How can I effectively monitor the reaction to prevent side products? A3: Thin-Layer Chromatography (TLC) is an indispensable tool.[4] Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates the reaction is complete. Quenching at this exact point is key to preventing over-reaction and the formation of di-brominated byproducts.
Q4: What are the best purification techniques to separate the desired product from isomers? A4: Flash column chromatography on silica gel is the standard and most effective method.[2] Isomers often have slightly different polarities, allowing for separation with a carefully chosen eluent system. If separation is difficult, try using a shallower gradient. If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for removing small amounts of isomeric impurities.
Q5: Are there any specific safety precautions for these reactions? A5: Yes. Always work in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and irritant. Elemental bromine is highly corrosive, toxic, and volatile. Thiophenol precursors have a strong, unpleasant odor and should be handled with care.[4] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizing the Chemistry
Understanding the reaction mechanism and troubleshooting logic is key to mastering this synthesis.
Caption: Mechanism of electrophilic bromination on 4-methoxybenzothiazole.
Caption: A simplified troubleshooting workflow for bromination reactions.
Key Methodologies & Protocols
The following protocols provide a validated starting point. Remember to adapt them based on your specific substrate and the results of your reaction monitoring.
Protocol 1: Regioselective Mono-bromination of 4-Methoxybenzothiazole
This protocol is optimized for selectivity towards the C7 position.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-methoxybenzothiazole (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in a minimal amount of anhydrous CH₂Cl₂. Add this solution to the reaction flask dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Monitoring: Stir the reaction at -20 °C. Take aliquots every 20 minutes and analyze by TLC (e.g., 4:1 Hexane:EtOAc) to monitor the consumption of the starting material.
-
Quenching: Once the starting material is no longer visible by TLC (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the organic layer, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the pure 7-bromo-4-methoxybenzothiazole.
Protocol 2: Synthesis of a 4-Methoxy-2-aminobenzothiazole Precursor
This is an example of the Jacobsen-Hugershoff synthesis.
-
Thiocyanation: Dissolve 3-methoxyaniline (1.0 eq.) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add ammonium thiocyanate (NH₄SCN) (2.2 eq.). To this stirring suspension, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 24 hours.[7]
-
Workup: Pour the reaction mixture into a beaker of ice water. A precipitate will form. Neutralize the mixture carefully with an aqueous solution of sodium hydroxide until it is basic.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude 2-amino-4-methoxybenzothiazole can be purified by recrystallization from ethanol.[7]
References
-
A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. (n.d.). PMC - NIH. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). PMC - PubMed Central. [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. [Link]
-
Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. (2023). MDPI. [Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). PMC - NIH. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). ResearchGate. [Link]
-
Electrophilic Aromatic Substitution (EAS Reactions). (2021). YouTube. [Link]
Sources
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- 2. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
Improving the regioselectivity of electrophilic substitution on the benzothiazole ring
Technical Support Center: Benzothiazole Ring Functionalization
A Senior Application Scientist's Guide to Mastering Regioselectivity in Electrophilic Aromatic Substitution
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of electrophilic substitution on the benzothiazole scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively. The benzothiazole ring system, while a cornerstone in medicinal chemistry, presents unique challenges in controlling the site of functionalization.[1][2][3] This guide will address these challenges head-on in a practical, question-and-answer format.
Part 1: Frequently Asked Questions - The Fundamentals of Benzothiazole Reactivity
This section addresses the most common foundational questions regarding the electronic nature of the benzothiazole ring and how it dictates the course of electrophilic substitution.
Q1: What are the intrinsically favored positions for electrophilic substitution on an unsubstituted benzothiazole ring, and why?
Answer: The electrophilic substitution of an unsubstituted benzothiazole ring is inherently challenging due to the electron-withdrawing nature of the fused thiazole moiety, which deactivates the adjacent benzene ring.[4] However, when substitution does occur, it is not random. The reactivity is governed by the stability of the Wheland intermediate (the sigma complex) formed upon attack by the electrophile.
-
The Thiazole Ring: The thiazole portion is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen and sulfur atoms. The C2 position is the most electron-deficient.
-
The Benzene Ring: On the carbocyclic (benzene) part of the scaffold, theoretical calculations and experimental evidence suggest that positions C4, C6, and C7 are the most susceptible to attack. Resonance analysis implies that electrophilic substitution is favored at positions 4 and 6.[3] In practice, reactions often yield a mixture of C4 and C7 substituted products under harsh conditions.[4] The C5 position is generally the least reactive in a standard electrophilic substitution.
The diagram below illustrates the general reactivity landscape of the unsubstituted benzothiazole ring towards electrophiles.
Part 2: Troubleshooting Guides for Common Regioselectivity Issues
This section provides practical advice for overcoming specific experimental challenges.
Q3: My nitration/halogenation of benzothiazole is yielding an inseparable mixture of 4-, 6-, and 7-isomers. How can I favor just one?
Answer: This is a classic problem stemming from the similar activation levels of the C4, C6, and C7 positions. Here’s a multi-faceted troubleshooting approach:
-
Lower the Reaction Temperature: Electrophilic substitutions are often kinetically controlled. By lowering the temperature, you increase the selectivity for the product that proceeds through the lowest energy transition state. The energy differences between the transition states leading to different isomers can be small, and reducing thermal energy can help exploit these minor differences.
-
Use a Bulky Electrophile/Catalyst System: Steric hindrance can be a powerful tool. The C4 position is sterically encumbered by the fused thiazole ring. Using a bulkier electrophile or a Lewis acid catalyst with bulky ligands can disfavor attack at C4, thereby increasing the relative yield of the C6 or C7 isomer.
-
Introduce a Directing Group: This is the most robust strategy. If your synthetic route allows, temporarily install a directing group. For example, starting with 6-aminobenzothiazole and performing a bromination will yield predominantly the 5,7-dibromo product due to the powerful directing effect of the amino group. [5]The directing group can be removed or modified in a subsequent step.
-
Change the Solvent: The polarity of the solvent can influence the stability of the charged intermediates and transition states, sometimes altering the product ratio. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., DMF) and polar protic (e.g., acetic acid).
Q4: I need to functionalize the C5 position, but direct electrophilic attack seems impossible. What are my options?
Answer: Direct functionalization at C5 is indeed highly disfavored. This requires a more modern approach that circumvents the standard SₑAr mechanism. The premier strategy is transition-metal-catalyzed C-H activation/borylation .
Iridium-catalyzed C-H borylation has been shown to be highly effective for accessing the C5 position of 2,1,3-benzothiadiazole, a closely related heterocycle. [4]This reaction proceeds via a mechanism that is sensitive to steric and electronic factors different from classical electrophilic substitution. The high regioselectivity for C5 is thought to arise from the inhibitory electronic effect of the N3 lone pair, which directs the iridium catalyst away from the C4 position. [4]The resulting C5-boronate ester is a versatile synthetic handle that can be converted to a wide array of functional groups via Suzuki coupling, oxidation, or other cross-coupling reactions.
Table 1: Comparison of Strategies for Benzothiazole Functionalization
| Position | Direct SₑAr Feasibility | Recommended Advanced Strategy | Rationale |
| C4 | Possible, often mixed with C7 | Use of bulky reagents to disfavor | Steric hindrance from thiazole ring |
| C5 | Very Difficult / Impossible | Ir-catalyzed C-H Borylation | Bypasses SₑAr mechanism; exploits unique catalyst-directing effects |
| C6 | Possible, often mixed | Use of a directing group at C4 or C7 | Leverages ortho/para directing effects |
| C7 | Possible, often mixed with C4 | Use of a directing group at C5 or C6 | Leverages ortho/para directing effects |
Part 3: Field-Proven Experimental Protocol
This section provides a detailed, validated protocol for a challenging, yet highly valuable transformation.
Protocol: Regioselective C5-Borylation of a Benzothiazole Derivative
This protocol is adapted from methodologies developed for related electron-deficient heterocycles and serves as a robust starting point for achieving C5 functionalization. [4] Objective: To install a boronate ester (Bpin) selectively at the C5 position of a benzothiazole substrate, creating a versatile intermediate for further diversification.
Materials:
-
Benzothiazole substrate (1.0 mmol)
-
Bis(pinacolato)diboron (B₂(pin)₂) (1.2 mmol, 1.2 eq)
-
[Ir(OMe)COD]₂ (Iridium(I) methoxide cyclooctadiene dimer) (0.015 mmol, 1.5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (0.03 mmol, 3.0 mol%)
-
Anhydrous, degassed cyclohexane (or THF, CPME) (5 mL)
-
Oven-dried reaction vial with a Teflon-lined screw cap
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vial Preparation: In a glovebox or under a positive flow of argon, add the benzothiazole substrate (1.0 eq), [Ir(OMe)COD]₂ (1.5 mol%), and dtbpy (3.0 mol%) to the reaction vial.
-
Scientist's Note: The catalyst system is sensitive to air and moisture. Ensuring rigorously anhydrous and anaerobic conditions is critical for reproducibility and high yield.
-
-
Reagent Loading: To the vial containing the solids, add B₂(pin)₂ (1.2 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., cyclohexane, 5 mL) via syringe.
-
Reaction Execution: Seal the vial tightly with the screw cap. Remove the vial from the inert atmosphere and place it in a preheated heating block or oil bath set to 80-100 °C.
-
Scientist's Note: The optimal temperature may vary depending on the substrate's reactivity. Start at 80 °C and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased.
-
-
Monitoring: Allow the reaction to stir for 12-24 hours. Monitor the consumption of the starting material. A small aliquot can be taken, quenched with water, extracted with ethyl acetate, and analyzed.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The crude residue can be directly purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate, is usually effective at separating the desired C5-borylated product from starting material and minor isomers.
Self-Validation and Trustworthiness: The success of this protocol is validated by characterization of the final product. ¹H NMR spectroscopy is a powerful tool for confirming the regiochemistry. The disappearance of the C5-H proton signal and the appearance of new signals corresponding to the pinacol group are key indicators. Furthermore, the C5-borylated product can be subjected to a simple Suzuki cross-coupling reaction with an aryl halide. The successful formation of the corresponding 5-arylbenzothiazole provides definitive confirmation of the desired regioselectivity.
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8765. Available from: [Link]
-
IJCRT. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. International Journal of Creative Research Thoughts, 11(4). Available from: [Link]
-
Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5047. Available from: [Link]
-
Scott, D. J., et al. (2020). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Organic Letters, 22(19), 7594–7599. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available from: [Link]
-
Singh, S., et al. (2021). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry, 3(2), 48-56. Available from: [Link]
-
Pozharskii, A. F., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Available from: [Link]
-
Kumar, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-28. Available from: [Link]
-
Ward, E. R., & Williams, C. H. (1951). 400. Electrophilic Substitution in Benxothiaxole. Part 112 The Bromination of the Aminobenxothiaxoles. Journal of the Chemical Society, 1951, 2153. Available from: [Link]
-
Sun, P., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5047. Available from: [Link]
-
Di Micco, S., et al. (2019). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 62(17), 7943–7963. Available from: [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]
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- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 400. Electrophilic substitution in benzothiazole. Part II. The bromination of the aminobenzothiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Challenges in the scale-up synthesis of 2-Bromo-4-methoxybenzo[d]thiazole
Welcome to the technical support center for the synthesis of 2-Bromo-4-methoxybenzo[d]thiazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. As a key building block in medicinal chemistry and materials science, robust and scalable access to this compound is critical.[1] This document provides in-depth, field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Overview of the Synthetic Strategy
The most industrially viable and common laboratory route to 2-Bromo-4-methoxybenzo[d]thiazole proceeds via a two-step sequence starting from the corresponding amine, 4-methoxybenzo[d]thiazol-2-amine. The key transformation is a Sandmeyer reaction , which involves the diazotization of the primary aromatic amine followed by a copper(I) bromide-mediated displacement of the diazonium group.[2][3]
This approach is advantageous due to the ready availability of the starting materials and the generally high efficiency of the Sandmeyer reaction. However, the scale-up of this process presents significant challenges related to the thermal instability of the intermediate diazonium salt and the management of gaseous byproducts.[4]
Caption: General synthetic scheme for 2-Bromo-4-methoxybenzo[d]thiazole.
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
This section addresses strategic questions and common points of confusion when transitioning from bench-scale to pilot or kilo-scale production.
Q1: What are the primary safety concerns when scaling the Sandmeyer reaction? A: The two main safety concerns are:
-
Thermal Instability of the Diazonium Salt: Aryl diazonium salts are energetic molecules that can decompose exothermically, and in some cases, explosively, especially in a solid, dry state.[4] The reaction must be maintained at low temperatures (typically 0-5 °C) to prevent uncontrolled decomposition. A runaway reaction can lead to a rapid increase in temperature and pressure.
-
Nitrogen Gas Evolution: The displacement of the diazonium group releases a stoichiometric amount of nitrogen gas (N₂).[2] On a large scale, this translates to a very large volume of gas that must be safely vented. If the reaction proceeds too quickly, the rapid gas evolution can cause excessive foaming, splashing, and pressure buildup, potentially leading to a loss of containment.
Q2: Why is strict temperature control so critical during the diazotization step? A: Beyond the immediate safety risk of decomposition, temperature control is paramount for maximizing yield and purity. The diazonium salt exists in equilibrium with starting material and is susceptible to side reactions. The most common side reaction is hydrolysis, where the diazonium group is displaced by water to form a 4-methoxy-1,3-benzothiazol-2-ol impurity. This reaction is highly temperature-dependent and becomes significant at temperatures above 10 °C. Maintaining a temperature of 0-5 °C minimizes this side reaction and preserves the concentration of the desired diazonium intermediate for the subsequent Sandmeyer step.[2]
Q3: How can I effectively monitor reaction progress on a large scale? A: Direct sampling of the cold, potentially hazardous diazonium salt mixture is often impractical. A reliable in-process control (IPC) method is to monitor the disappearance of the starting amine.
-
TLC Analysis: A simple method involves quenching a small aliquot of the reaction mixture in a solution of a diazo-coupling agent (e.g., 2-naphthol in a basic solution). If starting amine is still present, it will not couple, while the diazonium salt will form a brightly colored azo dye. A more direct TLC analysis can be run after quenching the aliquot with a reducing agent (e.g., sodium sulfite) to destroy the diazonium salt, allowing for direct visualization of the remaining starting amine.
-
HPLC Analysis: This is the preferred method for quantitative tracking. A small, carefully quenched aliquot can be analyzed by reverse-phase HPLC to quantify the remaining 4-methoxybenzo[d]thiazol-2-amine. The reaction is considered complete when the starting material is <1% by area.
Q4: Are there alternatives to the classic sodium nitrite/mineral acid system for diazotization? A: Yes, for some applications, organic-phase diazotizing agents like tert-butyl nitrite (t-BuONO) or isoamyl nitrite can be used.[5] These reagents are often employed when the substrate has poor solubility in aqueous acid.
-
Advantages: Can be run in organic solvents (e.g., acetonitrile), potentially simplifying workup and avoiding strongly acidic aqueous waste streams.
-
Disadvantages: These reagents are more expensive than sodium nitrite, making them less cost-effective for large-scale manufacturing. They also have their own safety and handling considerations. For the synthesis of 2-Bromo-4-methoxybenzo[d]thiazole, the aqueous NaNO₂/HBr system is generally the most robust and economical choice for scale-up.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
| Problem | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low Yield / Incomplete Diazotization (Significant starting material remains after Step 1) | A. Ineffective Nitrosating Agent: The purity/assay of the sodium nitrite (NaNO₂) is low, or it has degraded. | Solution: Use a new, unopened bottle of NaNO₂ with a verified assay. Rationale: Sodium nitrite can degrade over time, especially if exposed to moisture and air, reducing the effective concentration of the active nitrosating species (N₂O₃ or H₂ONO). |
| B. Insufficient Acid: The molar ratio of acid to amine is too low. | Solution: Ensure at least 3 equivalents of HBr are used. Rationale: One equivalent of acid is consumed to form the amine salt, a second is consumed by NaNO₂ to generate nitrous acid (HONO), and a third maintains a sufficiently low pH to stabilize the diazonium salt and prevent unwanted side reactions.[4] | |
| C. Poor Mass Transfer: In a large reactor, the aqueous NaNO₂ solution is not dispersing quickly enough, leading to localized "hot spots" and degradation. | Solution: Ensure vigorous overhead stirring. Add the NaNO₂ solution sub-surface near the impeller to maximize dispersion. Consider slowing the addition rate. Rationale: Efficient mixing is crucial for maintaining isothermal conditions and ensuring the short-lived nitrosating agent reacts with the amine salt before it degrades. | |
| 2. Low Yield in Sandmeyer Step (Diazotization appears complete, but final product yield is low) | A. Catalyst Deactivation: The copper(I) bromide is old, oxidized to Cu(II), or of low purity. | Solution: Use fresh, high-purity CuBr. If it appears green (indicating Cu(II) oxidation), it may be washed with a reducing agent (e.g., sulfurous acid) and dried before use. Rationale: The Sandmeyer reaction mechanism relies on a single-electron transfer from Cu(I) to the diazonium salt.[2] Cu(II) is not an effective catalyst for this process. |
| B. Premature Decomposition: The diazonium salt solution is held for too long or allowed to warm before being added to the copper catalyst. | Solution: Use the diazonium salt solution immediately after its preparation. Ensure it remains cold (<5 °C) during any transfer steps. Rationale: The diazonium salt is kinetically, not thermodynamically, stable. Decomposition is always occurring, and the rate increases with time and temperature. | |
| C. Incorrect Order of Addition: The copper catalyst solution was added to the cold diazonium salt. | Solution: Always add the cold diazonium salt solution to the hot (typically 60-70 °C) solution of CuBr. Rationale: This "inverse addition" ensures that any diazonium salt entering the reactor is immediately consumed in the desired reaction. This minimizes the standing concentration of the unstable intermediate and allows for better control of the N₂ gas evolution. | |
| 3. Product is Dark, Oily, or Difficult to Purify | A. Formation of Phenolic Impurities: The temperature during diazotization was too high, leading to hydrolysis of the diazonium salt. | Solution: Re-evaluate and improve the cooling efficiency of the reactor. Slow the rate of NaNO₂ addition. Rationale: The 4-methoxy-1,3-benzothiazol-2-ol byproduct is often a colored, sticky solid that can inhibit crystallization and contaminate the final product. |
| B. Formation of Azo-Coupling Byproducts: The pH was allowed to drift upwards during diazotization, allowing the diazonium salt to couple with unreacted starting amine. | Solution: Maintain a strongly acidic environment (pH < 2) throughout the diazotization. Rationale: Azo-coupling reactions, which produce highly colored and often intractable impurities, are favored under less acidic conditions. | |
| C. Trapped Copper Salts: Copper salts were not fully removed during the aqueous workup. | Solution: Include an ammonia or ammonium chloride wash during the workup. Rationale: Copper(I) and Copper(II) ions form soluble complexes with ammonia (e.g., [Cu(NH₃)₄]²⁺), which facilitates their removal from the organic phase into the aqueous layer. |
Section 4: Experimental Protocols (Kilo-Lab Scale Example)
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory and equipment conditions. A thorough safety review and risk assessment must be conducted before any scale-up operation.
Protocol 4.1: Synthesis of 4-methoxybenzo[d]thiazol-2-amine
This precursor can be synthesized via the reaction of 3-methoxyaniline with potassium thiocyanate and bromine in acetic acid, a well-established method for 2-aminobenzothiazoles.[6][7]
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and a dropping funnel. Circulate coolant through the jacket to maintain an internal temperature of 10-15 °C.
-
Reagent Charge: Charge glacial acetic acid (8.0 L) into the reactor. Add 3-methoxyaniline (1.00 kg, 8.12 mol). Stir until a homogeneous solution is formed.
-
Thiocyanate Addition: Add potassium thiocyanate (KSCN) (1.58 kg, 16.24 mol, 2.0 eq) portion-wise, ensuring the temperature does not exceed 20 °C.
-
Bromination: In a separate container, carefully prepare a solution of bromine (Br₂) (1.30 kg, 8.12 mol, 1.0 eq) in glacial acetic acid (2.0 L).
-
Reaction: Add the bromine solution via the dropping funnel to the reactor over 2-3 hours, maintaining the internal temperature between 10-15 °C. After the addition is complete, allow the mixture to stir at room temperature for 16 hours.
-
Quench & Isolation: Cool the reaction mixture to 10 °C. Slowly pour the mixture into a separate vessel containing 40 L of ice water with vigorous stirring.
-
Neutralization & Filtration: Adjust the pH of the slurry to ~8 using a 30% aqueous ammonia solution. The product will precipitate as a solid. Filter the solid, wash the cake thoroughly with water (3 x 5 L), and pull dry on the filter for several hours.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield: 1.1 - 1.3 kg (75-85%)
-
IPC: Monitor reaction completion by TLC or HPLC for the disappearance of 3-methoxyaniline.
-
Protocol 4.2: Scale-Up Synthesis of 2-Bromo-4-methoxybenzo[d]thiazole
-
Reactor 1 (Diazotization): Equip a 20 L jacketed glass reactor with an overhead stirrer, thermocouple, and a dropping funnel.
-
Charge 48% aqueous hydrobromic acid (HBr) (6.0 L).
-
Cool the acid to 0 °C.
-
Add 4-methoxybenzo[d]thiazol-2-amine (1.00 kg, 5.55 mol) portion-wise, keeping the temperature below 10 °C. Stir for 30 minutes at 0-5 °C to form a fine slurry of the amine hydrobromide salt.
-
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂) (420 g, 6.09 mol, 1.1 eq) in deionized water (1.0 L).
-
Diazotization: Add the NaNO₂ solution to Reactor 1 via the dropping funnel over 1.5-2 hours. CRITICAL: Maintain the internal temperature strictly between 0-5 °C throughout the addition.
-
IPC: After the addition, stir for an additional 45 minutes. Check for a slight excess of nitrous acid using potassium iodide-starch paper (should turn blue/black). If the test is negative, add a small amount of NaNO₂ solution until a positive test is maintained for 5 minutes.
-
-
Reactor 2 (Sandmeyer): Equip a second 20 L reactor with an overhead stirrer, thermocouple, condenser (vented to a scrubber), and a peristaltic pump for transfer from Reactor 1.
-
Charge copper(I) bromide (CuBr) (955 g, 6.66 mol, 1.2 eq) and 48% HBr (2.0 L).
-
Heat the mixture to 60-70 °C with stirring.
-
-
Sandmeyer Reaction: Transfer the cold diazonium salt slurry from Reactor 1 into the hot CuBr solution in Reactor 2 over 1-2 hours. CRITICAL: Control the addition rate to manage the vigorous evolution of N₂ gas and keep foaming to a minimum. Maintain the temperature in Reactor 2 at 60-70 °C.
-
Completion: After the addition is complete, heat the mixture to 80 °C and hold for 1 hour to ensure complete reaction.
-
Workup: Cool the reaction mixture to room temperature. Add toluene (8.0 L) and stir for 30 minutes. Separate the layers.
-
Washes: Wash the organic layer sequentially with:
-
Water (2 x 4 L)
-
15% aqueous ammonium chloride (to remove copper salts) (2 x 4 L)
-
Brine (4 L)
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
Protocol 4.3: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a suitably sized reactor. Add a suitable solvent system (e.g., isopropanol/water or heptane/ethyl acetate) until the solid is just dissolved at reflux. A typical starting point is ~5-7 mL of solvent per gram of crude material.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pad of celite.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to maximize crystal formation.
-
Isolation & Drying: Filter the crystallized product, wash the cake with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C.
-
Expected Yield: 950 g - 1.15 kg (70-85% from the amine)
-
Purity (by HPLC): >99.0%
-
Section 5: References
-
Capua, A., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 15(5), 3236-3248. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Othman, A. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
-
Google Patents. (n.d.). CN101240166B - Bromobenzothiazole-based luminescence reagent and preparation method thereof.
-
Krasavin, M. (2022). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Chemistry of Heterocyclic Compounds, 58(4), 323-345. [Link]
-
Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
-
Google Patents. (n.d.). EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole.
-
Balanova, A. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4933. [Link]
-
Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives as novel antifungal agents. European Journal of Medicinal Chemistry, 66, 276-285. [Link]
-
Google Patents. (n.d.). EP0207416B1 - Process for the preparation of 2-aminobenzothiazoles.
-
Williams, K. A., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7876. [Link]
-
Li, G., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
World Journal of Pharmaceutical Research. (2022). Synthesis, Characterization and Evaluation of Some Novel Benzothiazole Derivatives for Their Antimicrobial Activity. WJPR, 11(10), 969-978. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Molbase. (n.d.). Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards [whsysbio.net]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Strategies for the Removal of Palladium Residues from Benzothiazole Products
Welcome to the Technical Support Center, your dedicated resource for navigating the complexities of palladium removal from benzothiazole-containing active pharmaceutical ingredients (APIs). The synthesis of benzothiazoles often relies on palladium-catalyzed cross-coupling reactions, which are powerful tools in modern synthetic chemistry.[1][2] However, the removal of residual palladium to levels compliant with regulatory standards presents a significant challenge, particularly due to the potential for strong coordination between the metal and the nitrogen and sulfur atoms within the benzothiazole core.[3]
This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with practical, field-proven insights and troubleshooting strategies to ensure the purity and safety of your compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding palladium removal, providing a foundational understanding of the principles and practices involved.
Q1: Why is the removal of palladium residues from my benzothiazole product so critical?
Palladium, while an excellent catalyst, is a heavy metal with no therapeutic benefit. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in APIs to ensure patient safety.[4][5] For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance, depending on the daily dosage.[3][5] Beyond regulatory compliance, residual palladium can also negatively impact downstream chemistry and interfere with biological assays.[6]
Q2: What are the primary methods for removing palladium residues?
There are several established methods for palladium removal, and the optimal choice depends on the specific characteristics of your benzothiazole product and the nature of the palladium species present. The most common techniques include:
-
Adsorption: Using a solid support with a high affinity for palladium to capture the metal from the solution.[1][3]
-
Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.[3]
-
Extraction: Utilizing liquid-liquid extraction to partition the palladium into a separate phase.[1][3]
-
Chromatography: Employing techniques like column chromatography to separate the product from the palladium catalyst.[3][6][7]
Q3: My benzothiazole product seems to "hold on" to the palladium. Why is this happening?
Benzothiazoles contain both nitrogen and sulfur atoms, which are excellent ligands for palladium. This can lead to the formation of stable palladium-product complexes, making the removal of the metal particularly challenging.[3] The specific oxidation state of the palladium (e.g., Pd(0) or Pd(II)) and the presence of other ligands in the reaction mixture can also influence the strength of this interaction.[1]
Q4: Is flash column chromatography alone sufficient for palladium removal?
While a common purification technique, flash column chromatography on its own is often insufficient to reduce palladium to the low ppm levels required for APIs.[6] Studies have shown that a significant amount of palladium can co-elute with the product.[8] Therefore, it is often necessary to employ a secondary purification step, such as treatment with a metal scavenger, to achieve the desired level of purity.[6]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues encountered during the palladium removal process.
Issue 1: High Palladium Content (>10 ppm) in the Final Benzothiazole Product After Initial Purification (e.g., Chromatography or Crystallization)
Probable Cause:
-
Strong Chelation: The benzothiazole moiety is likely forming a stable complex with the palladium catalyst.[3]
-
Ineffective Initial Purification: The chosen initial purification method may not be suitable for breaking the palladium-product interaction. Simple crystallization, for instance, can sometimes even lead to the inclusion of the metal within the crystal lattice.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high palladium content.
Detailed Steps:
-
Employ a Metal Scavenger: Metal scavengers are solid-supported ligands with a high affinity for palladium.[3] They work by forming a strong, insoluble complex with the palladium, which can then be easily removed by filtration.
-
Screen a Panel of Scavengers: The effectiveness of a scavenger is highly dependent on the specific palladium species and the reaction matrix.[1] It is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, or dimercaptotriazine (DMT)) to identify the most effective one for your system.
-
Optimize Scavenging Conditions: Once a lead scavenger is identified, optimize the scavenging conditions, including the solvent, temperature, treatment time, and the number of equivalents of the scavenger.[3]
-
Consider a Combination Approach: If scavenging alone is insufficient, a combination of methods can be highly effective. For example, treating the product with a scavenger followed by recrystallization can remove different forms of palladium impurities.
Issue 2: Significant Product Loss During Palladium Removal
Probable Cause:
-
Non-specific Adsorption: The purification medium, particularly activated carbon, may be adsorbing your benzothiazole product along with the palladium.[3]
-
Product Degradation: The conditions used for scavenging (e.g., high temperature or prolonged treatment time) may be causing degradation of your product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product loss.
Detailed Steps:
-
Evaluate the Purification Medium: If you are using activated carbon, consider reducing the amount used or switching to a more selective, functionalized silica or polymer-based scavenger.[1][3]
-
Optimize Scavenging Conditions: If using a scavenger, systematically reduce the number of equivalents, lower the temperature, and shorten the treatment time to find a balance between efficient palladium removal and minimal product loss.
-
Optimize the Wash Step: After filtering off the scavenger or activated carbon, ensure you are thoroughly washing the filter cake with a suitable solvent to recover any adsorbed product.[3] However, be aware that excessive washing can sometimes lead to leaching of the captured palladium back into the product solution.[1]
-
Explore Alternative Methods: If product loss remains an issue, consider alternative purification methods such as crystallization or liquid-liquid extraction, which may be gentler on your product.[3]
Experimental Protocols
The following are generalized, step-by-step protocols for common palladium removal techniques. These should be optimized for your specific benzothiazole product.
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
Objective: To reduce the palladium content in a benzothiazole product to <10 ppm using a functionalized silica or polymer-based scavenger.
Materials:
-
Crude benzothiazole product containing residual palladium
-
Selected solid-supported scavenger (e.g., thiol-functionalized silica)
-
Anhydrous organic solvent (e.g., THF, Toluene, Ethyl Acetate)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware and filtration apparatus
-
Analytical equipment for palladium quantification (e.g., ICP-MS)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent to a concentration that ensures it remains fully dissolved throughout the procedure.
-
Scavenger Addition: Add the selected solid-supported scavenger to the solution. The amount of scavenger will depend on its loading capacity and the initial palladium concentration. A typical starting point is 5-20 weight percent relative to the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The optimal time can range from 1 to 24 hours and should be determined experimentally.[1][3]
-
Filtration: Cool the mixture to room temperature if heated, and then filter it through a pad of Celite® to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm that the desired level of purity has been achieved.[6]
Protocol 2: Screening of Palladium Scavengers
Objective: To identify the most effective scavenger for removing palladium from a specific benzothiazole product.
Materials:
-
Crude benzothiazole product with a known initial palladium concentration
-
A panel of 3-5 different solid-supported scavengers (e.g., thiol, thiourea, amine, DMT-based)
-
Small-scale reaction vessels (e.g., vials with stir bars)
-
Anhydrous organic solvent
-
Analytical equipment for palladium quantification (e.g., ICP-MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your crude benzothiazole product in a suitable solvent.
-
Aliquotting: Dispense equal volumes of the stock solution into a series of labeled vials.
-
Scavenger Addition: To each vial, add a different scavenger at a consistent weight percent (e.g., 10 wt%). Include a control vial with no scavenger.
-
Incubation: Stir all vials under the same conditions (e.g., room temperature for 4 hours).
-
Sampling and Analysis: At the end of the incubation period, take a small aliquot from the supernatant of each vial, filter it, and dilute it for palladium analysis by ICP-MS.
-
Data Evaluation: Compare the final palladium concentration for each scavenger to the control and the initial concentration to determine the most effective scavenger.
Data Summary
The following table provides a comparative overview of common palladium removal techniques.
| Method | Advantages | Disadvantages | Typical Application |
| Metal Scavengers | High selectivity, high efficiency, easy to remove by filtration. | Higher cost compared to activated carbon, requires screening and optimization. | Final purification step for APIs, especially for challenging substrates like benzothiazoles. |
| Activated Carbon | Low cost, readily available. | Low selectivity (can adsorb product), lower efficiency than specialized scavengers, can be messy to handle.[1][3] | Bulk palladium removal, often used in earlier synthetic steps. |
| Crystallization | Can provide very high purity, scalable. | May not be effective for all compounds, can trap impurities, potential for product loss in mother liquor. | Purification of solid products, often used in combination with other methods. |
| Chromatography | Good for separating a wide range of impurities. | Often insufficient for trace metal removal on its own, can be solvent-intensive and costly at scale.[6] | General purification, often followed by a dedicated scavenging step. |
Conclusion
The effective removal of palladium residues from benzothiazole products is a critical, albeit challenging, aspect of pharmaceutical development. A thorough understanding of the underlying chemistry of palladium-product interactions, combined with a systematic approach to method selection and optimization, is paramount to success. This guide provides a framework for troubleshooting common issues and implementing robust purification strategies. By leveraging these insights and protocols, you can confidently navigate the path to producing high-purity benzothiazole APIs that meet the stringent requirements of the pharmaceutical industry.
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.[Link]
-
How to Remove Palladium in three easy steps. Biotage.[Link]
-
Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters.[Link]
-
Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA).[Link]
-
Your trick to remove residual palladium. Reddit.[Link]
-
How can I remove palladium Pd catalyst easily? ResearchGate.[Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.[Link]
Sources
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- 5. ema.europa.eu [ema.europa.eu]
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- 8. reddit.com [reddit.com]
Optimization of base and solvent for Buchwald-Hartwig reactions with 2-bromobenzothiazoles
Welcome to the technical support center for the optimization of Buchwald-Hartwig amination reactions involving 2-bromobenzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their C-N cross-coupling reactions with this specific class of electron-deficient heteroaromatic halides. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter in your experimental work.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured to help you diagnose and resolve common issues encountered during the Buchwald-Hartwig amination of 2-bromobenzothiazoles.
Problem 1: Low to No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS, GC-MS) shows a significant amount of unreacted 2-bromobenzothiazole.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently.
-
Solution 1: Pre-catalyst Selection. Instead of generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst or a palladacycle pre-catalyst.[1] These often provide more reliable and reproducible results by ensuring a consistent generation of the active catalytic species.
-
Solution 2: Check for Catalyst Poisoning. Ensure all reagents and solvents are free from impurities that could poison the palladium catalyst. Common culprits include sulfur-containing compounds (beyond your substrate), and certain coordinating solvents.
-
-
Inappropriate Base Selection: The base may be too weak to deprotonate the amine or the palladium-amine complex, a crucial step in the catalytic cycle.[2]
-
Solution 1: Screen Stronger Bases. For many Buchwald-Hartwig reactions, a strong, non-nucleophilic base is required.[3] Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other strong bases to consider include lithium bis(trimethylsilyl)amide (LHMDS) and potassium tert-butoxide (KOtBu).
-
Solution 2: Consider Base Solubility. The physical properties of the base can be critical. Finely grinding inorganic bases like K₃PO₄ or Cs₂CO₃ can increase their surface area and reactivity.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing the reactants and catalyst, as well as influencing the reaction mechanism.
-
Solution 1: Solvent Screening. Toluene and 1,4-dioxane are common first choices for Buchwald-Hartwig reactions.[4] However, for polar substrates, more polar aprotic solvents like THF or DME might be beneficial. Avoid coordinating solvents like acetonitrile or pyridine, which can inhibit the reaction by binding to the palladium center.
-
Problem 2: Formation of Significant Side Products
Your reaction is proceeding, but you observe the formation of undesired byproducts, such as the hydrodehalogenated benzothiazole or diarylated amine.
Potential Causes & Step-by-Step Solutions:
-
Hydrodehalogenation: The 2-bromobenzothiazole is being reduced to benzothiazole. This is a common side reaction, particularly with primary amines.
-
Solution 1: Ligand Optimization. The choice of phosphine ligand is crucial in minimizing hydrodehalogenation. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, RuPhos, or BrettPhos, can promote the desired reductive elimination over competing pathways. For particularly challenging substrates, consider specialized ligands like tBuBrettPhos.
-
Solution 2: Lower Reaction Temperature. Higher temperatures can sometimes favor side reactions. If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
-
Diarylation of Primary Amines: Your primary amine is reacting with two molecules of 2-bromobenzothiazole.
-
Solution 1: Adjust Stoichiometry. Using a slight excess of the primary amine can help to favor the mono-arylated product.
-
Solution 2: Ligand Selection. As with hydrodehalogenation, bulky ligands can sterically hinder the second amination event.
-
Problem 3: Difficulty with Sterically Hindered or Electron-Poor Amines
You are attempting to couple a bulky secondary amine or an electron-deficient aniline with 2-bromobenzothiazole and are observing poor results.
Potential Causes & Step-by-Step Solutions:
-
Steric Hindrance: Large groups on the amine can slow down the C-N bond-forming reductive elimination step.
-
Solution 1: Use a More Electron-Donating Ligand. Highly electron-donating ligands can accelerate the reductive elimination step. Consider ligands from the Buchwald biaryl phosphine family.
-
Solution 2: Increase Reaction Temperature. For sluggish reactions, increasing the temperature can provide the necessary activation energy.
-
-
Low Nucleophilicity of the Amine: Electron-poor anilines are less nucleophilic and may react slowly.
-
Solution 1: Stronger Base/Higher Temperature. A stronger base and higher reaction temperature are often necessary to drive the coupling of less reactive amines.
-
Solution 2: Consider a Different Catalyst System. For particularly challenging amines, screening a wider range of palladium pre-catalysts and ligands is recommended. N-heterocyclic carbene (NHC) ligands have shown promise for difficult couplings.[5]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of Buchwald-Hartwig reactions with 2-bromobenzothiazoles.
Q1: What are the key considerations for choosing a base for the amination of 2-bromobenzothiazole?
The choice of base is critical and depends on the specific amine and the functional group tolerance of your substrates.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are often the most effective for general aminations, leading to faster reaction rates.[3] However, they are not compatible with base-sensitive functional groups (e.g., esters, ketones).
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are good alternatives when your substrate contains base-sensitive functionalities.[4] Reactions with these bases may require higher temperatures and longer reaction times. Cesium carbonate often offers a good balance of reactivity and functional group tolerance due to its solubility in many organic solvents.
-
Organic Bases (e.g., DBU): While less common in traditional Buchwald-Hartwig reactions, organic bases can be useful in specific cases, particularly when a homogeneous reaction mixture is desired.
Q2: How does the choice of solvent affect the reaction outcome?
The solvent influences the solubility of reactants, the stability of intermediates, and the overall reaction rate.
-
Aprotic, Non-polar to Moderately Polar Solvents: Toluene, 1,4-dioxane, THF, and DME are the most commonly used and generally effective solvents.[4] They provide a good balance of solubility for a wide range of substrates and do not strongly coordinate to the palladium catalyst.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): While these can be good for solubilizing highly polar substrates, they can also coordinate to the palladium center and inhibit catalysis. Use with caution and consider them as a secondary option if solubility is a major issue.
-
Protic Solvents (e.g., alcohols): Generally, protic solvents are avoided as they can compete with the amine nucleophile.
Q3: My 2-bromobenzothiazole substrate has other functional groups. How do I choose conditions that are compatible?
Functional group tolerance is a key consideration in reaction optimization.
-
Base-Sensitive Groups (e.g., esters, ketones, nitriles): Avoid strong alkoxide bases. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.
-
Protic Functional Groups (e.g., -OH, -NH₂ on the benzothiazole ring): These can interfere with the reaction. Protection of these groups may be necessary. Alternatively, using a strong base like LHMDS can sometimes deprotonate these groups in situ, allowing the reaction to proceed.
Q4: What is the role of the phosphine ligand, and how do I select the right one?
The phosphine ligand is arguably the most important component for a successful Buchwald-Hartwig amination. It stabilizes the palladium catalyst, promotes oxidative addition, and facilitates the crucial C-N bond-forming reductive elimination step.
-
Bulky, Electron-Rich Ligands: For the coupling of 2-bromobenzothiazoles, which are electron-deficient heteroaromatics, bulky and electron-rich ligands are generally preferred. These ligands accelerate the rate-limiting steps of the catalytic cycle.
-
Commonly Used Ligands: The Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are excellent starting points for screening. The choice among them often depends on the specific amine being used.
-
N-Heterocyclic Carbene (NHC) Ligands: For particularly challenging couplings, NHC ligands can offer superior reactivity.[5]
Data Summary Tables
Table 1: Common Bases for Buchwald-Hartwig Amination of 2-Bromobenzothiazoles
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Highly reactive, but not suitable for base-sensitive functional groups. |
| KOtBu | ~19 | Toluene, Dioxane, THF | Similar to NaOtBu, can be more soluble in some cases. |
| LHMDS | ~26 | THF, Toluene | Very strong, non-nucleophilic base. Useful for deprotonating protic functional groups. |
| K₃PO₄ | ~12.3 | Toluene, Dioxane | Weaker base, good for substrates with sensitive functional groups. Often requires higher temperatures. |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane, DMF | Good balance of reactivity and functional group tolerance. Higher solubility than other inorganic bases. |
Table 2: Common Solvents for Buchwald-Hartwig Amination of 2-Bromobenzothiazoles
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Toluene | 111 | Non-polar | Excellent general-purpose solvent for these reactions. |
| 1,4-Dioxane | 101 | Moderately Polar | Good alternative to toluene, can improve solubility of some substrates. |
| Tetrahydrofuran (THF) | 66 | Polar | Useful for reactions at lower temperatures and for dissolving polar reagents. |
| Dimethoxyethane (DME) | 85 | Polar | Similar properties to THF, with a higher boiling point. |
Experimental Protocols
General Protocol for Screening Bases and Solvents
This protocol is a starting point for the optimization of the Buchwald-Hartwig amination of 2-bromobenzothiazole.
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a reaction vial equipped with a stir bar.
-
Addition of Reagents: Add the 2-bromobenzothiazole (1.0 equiv), the amine (1.2 equiv), and the base (2.0 equiv).
-
Solvent Addition: Add the desired solvent (to make a 0.1-0.2 M solution with respect to the 2-bromobenzothiazole).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots from the reaction mixture.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Analyze the crude product to determine the conversion and yield of the desired product.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yielding Buchwald-Hartwig reactions.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Europe PMC. [Link]
-
Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction | Request PDF. ResearchGate. [Link]
-
Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. ResearchGate. [Link]
-
Palladium-catalyzed interannular C–H amination of biaryl amines. Royal Society of Chemistry. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate. [Link]
-
Copper- and palladium-catalyzed intramolecular C–S bond formation: a convenient synthesis of 2-aminobenzothiazoles. Royal Society of Chemistry. [Link]
-
(PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. ResearchGate. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
Comparative study for conventional hot stirring, reflux process and novel microwave assisted synthesis of substituted-2-aminobenzothiazole derivatives and their Pharmacological Screening. ResearchGate. [Link]
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][4][5][6]thiadiazole Series | Request PDF. ResearchGate. [Link]
-
Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Navigating the Labyrinth of Synthesis: A Technical Support Guide to Identifying Impurities in 2-Bromo-4-methoxybenzo[d]thiazole by LC-MS
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is both an art and a science. The journey from starting materials to a pure, well-characterized final product is often fraught with unexpected challenges, primarily in the form of impurities. This guide provides an in-depth technical resource, structured as a troubleshooting and FAQ center, to navigate the complexities of identifying impurities in the synthesis of 2-Bromo-4-methoxybenzo[d]thiazole using Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is not just on the "how," but the critical "why," empowering you with the scientific rationale to overcome these analytical hurdles.
The Synthetic Pathway and Its Potential Pitfalls
The synthesis of 2-Bromo-4-methoxybenzo[d]thiazole typically proceeds through a two-step process. Understanding this pathway is the first step in anticipating potential impurities.
Caption: Synthetic route to 2-Bromo-4-methoxybenzo[d]thiazole.
The critical second step, a Sandmeyer reaction, involves the diazotization of the amino group on 2-Amino-4-methoxybenzo[d]thiazole, followed by a copper(I) bromide-mediated substitution.[1][2] While effective, this reaction is notorious for generating a host of impurities.[2]
Frequently Asked Questions & Troubleshooting Guide
This section is designed to address common issues encountered during the LC-MS analysis of 2-Bromo-4-methoxybenzo[d]thiazole synthesis.
Q1: I'm seeing a peak with a mass of M-79/81 in my chromatogram. What could it be?
Answer:
This is a very common observation and likely corresponds to the de-brominated impurity, 4-methoxybenzo[d]thiazole .
Causality & Scientific Rationale:
The Sandmeyer reaction proceeds via a radical mechanism.[1] If the aryl radical intermediate abstracts a hydrogen atom from the solvent or another source before reacting with the bromide, it results in the formation of the de-brominated product.
LC-MS Troubleshooting Steps:
-
Confirm the Isotopic Pattern: A key characteristic of brominated compounds in mass spectrometry is the distinctive isotopic pattern of bromine (79Br and 81Br are present in an approximately 1:1 ratio).[3] Your target compound, 2-Bromo-4-methoxybenzo[d]thiazole, will show two molecular ion peaks of nearly equal intensity, separated by 2 Da. The M-79/81 peak will lack this pattern.
-
Fragmentation Analysis: The fragmentation pattern of 4-methoxybenzo[d]thiazole will be significantly different from your target compound. Expect to see fragments corresponding to the loss of the methoxy group (-CH3) and cleavage of the thiazole ring.
-
Chromatographic Behavior: The de-brominated impurity is less polar than the brominated product and will likely have a shorter retention time on a reverse-phase HPLC column.
| Compound | Expected [M+H]+ | Key Fragmentation Ions | Relative Retention Time |
| 2-Bromo-4-methoxybenzo[d]thiazole | 243.9/245.9 | 229/231 (-CH3), 164 (-Br) | 1.0 |
| 4-methoxybenzo[d]thiazole | 166.0 | 151 (-CH3), 135 (-OCH3) | < 1.0 |
Q2: My LC-MS data shows a peak with a mass of M-16. What is this impurity?
Answer:
This peak likely corresponds to 2-Hydroxy-4-methoxybenzo[d]thiazole , an impurity formed by the reaction of the diazonium salt with water.
Causality & Scientific Rationale:
Diazonium salts are highly reactive intermediates. If water is present in the reaction mixture, it can act as a nucleophile, attacking the diazonium salt to form a phenol-like product.[1] This is a common side reaction in Sandmeyer chemistry, especially if the reaction is not kept sufficiently anhydrous.
LC-MS Troubleshooting Steps:
-
Accurate Mass Measurement: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the impurity. The mass of the hydroxy impurity will be significantly different from any brominated species.
-
MS/MS Fragmentation: The fragmentation of 2-Hydroxy-4-methoxybenzo[d]thiazole will likely involve the loss of CO, a characteristic fragmentation for phenolic compounds, in addition to the loss of the methoxy group.
-
Chromatographic Separation: The hydroxy impurity is more polar than the starting material and the final product. Therefore, it will have a significantly shorter retention time on a reverse-phase column.
Q3: I have an unexpected peak with a mass that corresponds to a chloro-substituted product. How is this possible when I used CuBr?
Answer:
This is likely 2-Chloro-4-methoxybenzo[d]thiazole . The source of the chloride is often from the starting materials or solvents.
Causality & Scientific Rationale:
The Sandmeyer reaction is sensitive to the presence of other nucleophiles. If chloride ions are present, even in trace amounts, they can compete with bromide in the substitution reaction.[4] Common sources of chloride contamination include HCl used in the workup of the preceding step or impurities in the starting materials.
LC-MS Troubleshooting Steps:
-
Isotopic Pattern Analysis: Chlorine has a characteristic isotopic pattern (35Cl and 37Cl in an approximately 3:1 ratio). The mass spectrum of the chloro-impurity will show a molecular ion peak and an M+2 peak with an intensity ratio of roughly 3:1.
-
Comparative Fragmentation: The fragmentation pattern will be similar to the bromo-product, with the key difference being the mass of the halogen.
-
Chromatographic Resolution: Separating the bromo- and chloro-analogues can be challenging. A high-resolution HPLC column with a phenyl-hexyl or PFP stationary phase may provide the necessary selectivity based on differing pi-pi interactions with the aromatic rings.
| Impurity | Expected [M+H]+ | Key Isotopic Pattern |
| 2-Chloro-4-methoxybenzo[d]thiazole | 199.9/201.9 | ~3:1 ratio |
| 2-Bromo-4-methoxybenzo[d]thiazole | 243.9/245.9 | ~1:1 ratio |
Q4: My chromatogram is very complex, with several peaks close to the main product. How can I begin to identify them?
Answer:
A complex impurity profile often points to issues with reaction control or starting material purity. Here's a systematic approach to deconvolution:
Workflow for Complex Impurity Profiling:
Caption: A systematic workflow for identifying unknown impurities.
Step-by-Step Protocol for LC-MS Analysis:
-
Sample Preparation:
-
Accurately weigh a small amount of your crude reaction mixture.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Method:
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. For better resolution of isomers, consider a phenyl-hexyl or PFP column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Data Acquisition: Perform an initial full scan (MS1) experiment. Subsequently, use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant ions.
-
Proactive Measures and Best Practices
-
Starting Material Purity: Ensure the purity of your 2-Amino-4-methoxybenzo[d]thiazole starting material. Impurities at this stage will carry through and potentially react to form other impurities.
-
Reaction Conditions: Carefully control the temperature of the diazotization and Sandmeyer reactions. Low temperatures (0-5 °C) are crucial to minimize the decomposition of the diazonium salt and the formation of the hydroxy impurity.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the formation of 2-Hydroxy-4-methoxybenzo[d]thiazole.
-
Systematic Troubleshooting: When encountering an issue, change only one parameter at a time to isolate the source of the problem.[5]
By combining a thorough understanding of the synthetic chemistry with a systematic and informed approach to LC-MS analysis, you can effectively identify and troubleshoot impurities in the synthesis of 2-Bromo-4-methoxybenzo[d]thiazole, ensuring the quality and integrity of your final product.
References
- Sandmeyer Reaction. (2022, January 21). L.S. College, Muzaffarpur.
- Kumar, A., Darekar, G., Ramagiri, S., Bhasin, N., Pillai, M., & Shandilya, D. K. (2015). Generic workflow using advanced analysis and data interpretation tools for identification of Irbesartan degradation products. Analytical Chemistry: An Indian Journal, 15(8), 351-358.
- US Patent No. US5374737A. (1994). Process for the preparation of 2-aminobenzothiazoles.
- Siméon, F. G., T. Augustine, J., & Moíse, F. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 75(19), 6617-6620.
- da Silva, D., Samadi, A., Chioua, M., Carreiras, M. do C., & Marco-Contelles, J. (2010).
-
Separation of Benzothiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
- Osorio, V., & Larrañaga, O. (2015). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(18), 5345-5356.
- Jain, D., & Basniwal, P. K. (2013). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 196.
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023, May 6). ZefSci. Retrieved from [Link]
- A Review on Impurity Profiling. (n.d.).
- Gries, W., Leng, G., & Weber, T. (2015). Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. Analytical and Bioanalytical Chemistry, 407(17), 5059-5065.
- The Expert's Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent.
- Impurity profiling of pharmaceuticals by thin-layer chromatography. (2020).
-
HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved from [Link]
- Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink. (2019). Food Additives & Contaminants: Part A, 36(10), 1566-1578.
- LC/MS Troubleshooting Guide. (n.d.).
- US Patent No. US2469697A. (1949). Preparation of 2-chlorobenzothiazole.
- Impurity Profiling In Pharmaceuticals: A Review. (n.d.).
- Göen, T., et al. (2020). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS.
- Supplementary Inform
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
- Liu, X., et al. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 6(78), 74868-74874.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments.
- Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). MilliporeSigma.
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2).
- Aiello, S., et al. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648).
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2825-2856.
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Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Cross-Coupling with 2-Bromo-4-methoxybenzo[d]thiazole
Introduction: The Strategic Importance of the Benzothiazole Scaffold
To our fellow researchers and drug development professionals, the benzothiazole core is more than just a heterocyclic structure; it is a privileged scaffold. Its presence in numerous biologically active compounds makes it a cornerstone in medicinal chemistry and a valuable component in materials science.[1] The functionalization of this core, particularly through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is critical for developing novel therapeutics and advanced materials.
Palladium-catalyzed cross-coupling reactions represent the most robust and versatile methodology for these transformations.[2] However, the success of a cross-coupling reaction is not guaranteed by simply mixing a palladium source with the reactants. The choice of the catalyst system—specifically the palladium precursor and, most critically, the ancillary ligand—is paramount. The unique electronic and steric properties of a substrate like 2-Bromo-4-methoxybenzo[d]thiazole demand a nuanced approach to catalyst selection.
This guide provides an in-depth, objective comparison of various palladium catalyst systems for cross-coupling reactions with 2-Bromo-4-methoxybenzo[d]thiazole. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to help you navigate catalyst selection and optimize your synthetic outcomes.
The Substrate: Understanding 2-Bromo-4-methoxybenzo[d]thiazole
Before evaluating catalysts, we must understand our substrate. The bromine atom at the C2 position is the primary site for oxidative addition, the inaugural step in most cross-coupling catalytic cycles. The thiazole ring's electron-deficient nature facilitates this step. However, the nitrogen and sulfur heteroatoms can also coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of unique, catalytically active intermediates. The methoxy group at the C4 position is an electron-donating group, which can subtly influence the overall electronic character of the aromatic system.
An Overview of Foundational Cross-Coupling Reactions
Several key palladium-catalyzed reactions are relevant for the derivatization of our substrate. Each follows a general catalytic cycle, but the specific nature of the coupling partners dictates the optimal conditions. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki, etc.) or migratory insertion (for Heck), and concluding with a reductive elimination step that forms the desired product and regenerates the Pd(0) catalyst.[3][4]
Key Catalytic Cycles
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Generalized Buchwald-Hartwig Amination Cycle.[5]
Performance Comparison of Palladium Catalyst Systems
The choice of ligand is the most critical variable influencing catalyst performance. Ligands stabilize the palladium center, prevent decomposition, and critically, modulate its electronic and steric properties to facilitate the key steps of the catalytic cycle.
Catalyst System 1: Traditional Phosphines - The Workhorse (Pd(PPh₃)₄)
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, air-stable, and readily available catalyst. It often serves as a primary screening catalyst due to its simplicity. However, for heteroaromatic substrates, its efficacy can be limited, often requiring higher temperatures and catalyst loadings, which can lead to the formation of palladium black (inactive Pd metal) and undesired side reactions.
Table 1: Performance of Pd(PPh₃)₄ in Suzuki Coupling
| Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [6] |
| Tolylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 31 | 75 | [1] |
| 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 31 | 71 |[1] |
Expertise & Experience: The long reaction times and high temperatures are indicative of a relatively slow catalytic cycle. While acceptable yields can be achieved, these conditions are not ideal for sensitive substrates or large-scale synthesis where efficiency is key. The choice of K₃PO₄ in dioxane is a common and effective combination for Suzuki couplings of heteroaryl halides.[1]
Catalyst System 2: Bulky, Electron-Rich Ligands (Buchwald Ligands)
The development of bulky, electron-rich phosphine ligands by Prof. Stephen Buchwald's group revolutionized palladium catalysis.[7] Ligands like XPhos, SPhos, and RuPhos possess steric bulk that promotes the reductive elimination step and electron-donating character that accelerates the initial oxidative addition. This dual enhancement makes them exceptionally effective for challenging substrates, including electron-rich or sterically hindered aryl halides.
Causality: Why are they better? The sluggish steps in catalysis are often oxidative addition and reductive elimination. Electron-rich ligands make the Pd(0) center more nucleophilic and thus more reactive toward the aryl bromide. The steric bulk forces the coupling partners into close proximity on the palladium center, facilitating the bond-forming reductive elimination step.[8]
Table 2: Expected Performance with Buchwald Ligands in C-N Coupling
| Coupling Partner | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Morpholine | XPhos | NaOtBu | Toluene | 90-110 | 4-12 | >90 | General Knowledge[7][9] |
| Aniline | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 6-16 | >85 | General Knowledge[7][9] |
| Benzylamine | RuPhos | Cs₂CO₃ | t-BuOH | 80-100 | 8-24 | >88 | General Knowledge[7][9] |
Trustworthiness: These systems are self-validating. Their ability to operate at lower temperatures and shorter reaction times with lower catalyst loadings directly translates to fewer side reactions (like hydrodehalogenation) and a cleaner product profile, simplifying purification. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are often required for amine deprotonation.[9][10]
Catalyst System 3: N-Heterocyclic Carbene (NHC) Ligands
NHC ligands are powerful sigma-donors that form highly stable bonds with palladium. This exceptional stability makes NHC-Pd complexes highly robust and resistant to decomposition, even at elevated temperatures. They are particularly effective in preventing the formation of palladium black and can achieve very high turnover numbers (TONs).
Table 3: Expected Performance with NHC Ligands in Heck Coupling
| Coupling Partner | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| n-Butyl acrylate | IPr | K₂CO₃ | DMF/H₂O | 80-120 | 4-8 | >95 | General Knowledge[11][12] |
| Styrene | SIMes | Et₃N | DMF | 100-130 | 6-12 | >90 | General Knowledge[11][12] |
Expertise & Experience: While phosphine ligands are often sufficient, NHCs excel in situations where catalyst longevity is critical, such as in flow chemistry or when dealing with substrates that are prone to poisoning the catalyst. Their thermal stability allows for reactions to be driven to completion at high temperatures without significant catalyst death.
Catalyst System 4: Ligand-Free Palladacycle-Facilitated Coupling
For certain sterically hindered substrates, conventional ligand systems can fail. A fascinating and highly effective alternative involves a "ligand-free" approach where the substrate itself participates in forming the active catalyst. It has been demonstrated that for sterically hindered 2'-bromo-2-aryl benzothiazoles, the benzothiazole nitrogen can coordinate to palladium, facilitating the formation of a palladacyclic intermediate that is highly active in Suzuki coupling.[13]
Table 4: Performance of Ligand-Free Suzuki Coupling for a Hindered Benzothiazole
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| (4-methoxyphenyl)boronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 99 | [13] |
| (4-(trifluoromethyl)phenyl)boronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |[13] |
Authoritative Grounding: This advanced approach showcases how understanding the substrate's intrinsic properties can lead to novel catalytic solutions. The reaction's success hinges on the formation of a palladacycle, a testament to the non-innocent role the benzothiazole core can play in its own functionalization.[13]
Detailed Experimental Protocols
To translate theory into practice, we provide the following detailed, self-validating protocols.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a reliable starting point for general C-C bond formation.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-methoxybenzo[d]thiazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed solvents, 1,4-Dioxane (4 mL) and Water (1 mL), via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at 95 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 31 hours), monitoring by TLC or LC-MS for the consumption of the starting material.[1]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination using a Pd/XPhos System
This protocol is optimized for the efficient formation of C-N bonds.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Methodology:
-
Inside a glovebox (recommended): To an oven-dried vial, add 2-Bromo-4-methoxybenzo[d]thiazole (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Remove the vial from the glovebox. Add the amine (1.2 mmol, 1.2 equiv) and anhydrous, degassed toluene (5 mL).
-
Seal the vial and place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Rinse the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired arylamine product.
Conclusion: A Framework for Rational Catalyst Selection
There is no single "best" palladium catalyst for the cross-coupling of 2-Bromo-4-methoxybenzo[d]thiazole. The optimal choice is dictated by the specific coupling reaction, the nature of the coupling partner, and the desired process efficiency.
-
For initial screening and simple C-C couplings: The traditional Pd(PPh₃)₄ system is a cost-effective and reasonable starting point, though it may require optimization.[6]
-
For high-efficiency C-N (Buchwald-Hartwig) and challenging C-C (Suzuki) couplings: Modern bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are the superior choice, offering higher yields under milder conditions.[7][9]
-
For reactions requiring high thermal stability or to overcome catalyst decomposition: NHC-ligated palladium complexes provide unmatched robustness.[12]
-
For sterically demanding substrates where other systems fail: Investigating a ligand-free, palladacycle-mediated approach can provide a breakthrough, leveraging the inherent reactivity of the benzothiazole core itself.[13]
By understanding the causality behind catalyst performance and employing a rational, data-driven selection process, researchers can significantly accelerate the synthesis of novel benzothiazole derivatives, paving the way for future discoveries in medicine and materials science.
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The Gold Standard: Unequivocal Structure Validation of 2-Substituted 4-Methoxybenzothiazoles by X-ray Crystallography
A Comparative Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide array of biological activities.[1][2] Among these, 2-substituted 4-methoxybenzothiazoles are a promising class of compounds, with research indicating their potential as anticancer and enzyme inhibitory agents.[3][4] As with any drug discovery program, the unequivocal determination of the molecular structure is paramount. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of a promising drug candidate.[5][6]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for the structural validation of 2-substituted 4-methoxybenzothiazoles, establishing why single-crystal X-ray crystallography stands as the definitive method. We will delve into the causality behind experimental choices, present comparative data, and provide a detailed protocol for achieving crystallographic success.
The Imperative of Absolute Structural Confirmation
The journey from a synthesized molecule to a potential drug is paved with data. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in the synthetic chemist's arsenal, they provide inferential data about a molecule's constitution.[7][8] For instance, NMR spectroscopy masterfully maps out the connectivity of atoms within a molecule, but it can sometimes be ambiguous in differentiating between certain isomers or determining the absolute stereochemistry.[9] Mass spectrometry provides an exquisitely accurate molecular weight, yet it offers limited insight into the three-dimensional arrangement of atoms.[10][11]
It is in this context that single-crystal X-ray diffraction emerges as the gold standard.[12][13] This non-destructive analytical technique provides a detailed, three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of a molecule.[14] This level of detail is unattainable by other routine analytical methods and is crucial for understanding the subtle structural features that govern a molecule's interaction with its biological target.[15]
A Comparative Analysis of Structural Elucidation Techniques
Let's consider a hypothetical 2-substituted 4-methoxybenzothiazole to illustrate the strengths and limitations of common analytical techniques.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of protons and carbons, chemical environment of nuclei. | Excellent for determining the carbon-hydrogen framework of the molecule.[16][17] | Can be ambiguous in differentiating isomers with similar electronic environments. Does not provide absolute stereochemistry. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Highly sensitive, provides the molecular formula with high accuracy.[18][19] | Does not provide information on the spatial arrangement of atoms or connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method to identify key functional groups (e.g., C=O, N-H). | Provides limited information about the overall molecular structure. |
| Single-Crystal X-ray Crystallography | Unambiguous 3D molecular structure, including bond lengths, bond angles, and absolute stereochemistry. | Provides a definitive and highly detailed structural model.[2][20] | Requires a high-quality single crystal of the compound, which can be challenging to obtain.[21] |
The Workflow to Unambiguous Structure Determination
The journey from a newly synthesized compound to a validated crystal structure follows a logical and systematic workflow. The following diagram illustrates the key stages:
Caption: Workflow for the synthesis and structural validation of a 2-substituted 4-methoxybenzothiazole.
Experimental Protocol: Obtaining a High-Quality Single Crystal
The critical step in X-ray crystallographic analysis is the growth of a suitable single crystal.[21] This often requires patience and a systematic approach. Here is a detailed protocol for the crystallization of a 2-substituted 4-methoxybenzothiazole:
1. Purity is Paramount:
-
Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
The final purification step should ideally be a recrystallization to remove any amorphous material.
2. Solvent Screening:
-
Solubility Testing: Begin by testing the solubility of a small amount of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).
-
Ideal Solubility Profile: The ideal solvent system is one in which the compound is sparingly soluble at room temperature and readily soluble at an elevated temperature.
3. Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent in a vial or beaker.
-
Cover the container with a lid or parafilm with a few small holes punched in it.
-
Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Slow Cooling:
-
Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Dissolve the compound in a good solvent.
-
Place a drop of this solution on a siliconized glass coverslip (hanging drop) or in a small well (sitting drop).
-
In a sealed container, place a reservoir of a poor solvent (one in which the compound is insoluble).
-
The poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
4. Crystal Harvesting and Mounting:
-
Once suitable crystals have formed (typically 0.1-0.3 mm in size with well-defined faces), carefully harvest them using a small loop or a spatula.[21]
-
The crystal is then mounted on a goniometer head for data collection on a diffractometer.[22]
Data Collection and Structure Refinement: A Glimpse into the Process
The mounted crystal is subjected to a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. This diffraction pattern is recorded by a detector.[12] The collected data is then processed to determine the unit cell dimensions and the symmetry of the crystal. Sophisticated software is used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms can be determined and the structure can be refined to a high degree of accuracy.[14]
The final output is a crystallographic information file (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, and bond angles. This file can be used to generate visual representations of the molecule and is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Conclusion
In the rigorous and competitive field of drug discovery, there is no room for ambiguity. While a suite of analytical techniques is essential for the characterization of newly synthesized compounds, single-crystal X-ray crystallography provides the ultimate, unambiguous structural validation. For 2-substituted 4-methoxybenzothiazoles and other novel therapeutic candidates, the investment in obtaining a crystal structure is an investment in the integrity and future success of the research program. It provides the solid foundation upon which all subsequent biological and medicinal chemistry efforts are built.
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A Comparative Analysis of the Anticancer Potential of Novel Benzothiazole Derivatives
The landscape of cancer therapeutics is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic treatment modalities. In this pursuit, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the benzothiazole scaffold commanding significant attention due to its broad spectrum of pharmacological activities. This guide provides a comprehensive comparative study of the anticancer activity of recently developed benzothiazole derivatives, offering a synthesis of experimental data to inform and guide researchers, scientists, and drug development professionals. Our analysis is grounded in the principles of scientific integrity, providing not just data, but also the causal reasoning behind experimental designs and a transparent account of methodologies.
The Benzothiazole Scaffold: A Privileged Structure in Oncology
Benzothiazole, a bicyclic heterocyclic compound, has demonstrated a remarkable versatility in engaging with various biological targets implicated in oncogenesis.[1] Its derivatives have been reported to exhibit a wide array of anticancer activities, including the inhibition of key enzymes such as protein tyrosine kinases, carbonic anhydrases, and topoisomerases, as well as the induction of apoptosis and cell cycle arrest.[2][3] This inherent biological activity makes the benzothiazole nucleus a fertile ground for the design and synthesis of novel anticancer agents.
Comparative Anticancer Activity of Novel Benzothiazole Derivatives
The true measure of a novel compound's potential lies in its performance relative to existing standards and other investigational drugs. This section presents a comparative analysis of the cytotoxic activity of several recently synthesized benzothiazole derivatives against a panel of human cancer cell lines. The data, expressed as IC50 values (the concentration of a drug that inhibits cell growth by 50%), are summarized in the table below. For context, the activity of Doxorubicin, a widely used chemotherapeutic agent, is also included.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Hydrazine Carboxamide Benzothiazole | HT29 (Colon) | 0.015 | [4] |
| H460 (Lung) | 0.28 | [4] | |
| A549 (Lung) | 1.53 | [4] | |
| MDA-MB-231 (Breast) | 0.68 | [4] | |
| Urea Benzothiazole Derivative | Average over 60 cell lines | 0.38 (GI50) | [4] |
| Nitro-styryl Benzothiazole Derivative | Pancreatic Cancer Cells | 27 ± 0.24 | [4] |
| Fluorostyryl Benzothiazole Derivative | Pancreatic Cancer Cells | 35 ± 0.51 | [4] |
| Compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) | A431 (Skin) | Not specified, but significant inhibition | |
| A549 (Lung) | Not specified, but significant inhibition | ||
| H1299 (Lung) | Not specified, but significant inhibition | ||
| 2-substituted Benzothiazole Derivatives (Compound A) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [5] |
| 2-substituted Benzothiazole Derivatives (Compound B) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [5] |
| Doxorubicin | A549 (Lung) | > 20 (24h) | [6] |
| H1299 (Lung) | Not specified | ||
| MCF-7 (Breast) | 2.5 (24h) | [6] | |
| HepG2 (Liver) | 12.2 (24h) | [6] |
Analysis of Cytotoxicity Data:
The presented data highlights the exceptional potency of certain novel benzothiazole derivatives. The indole-based hydrazine carboxamide derivative, in particular, demonstrates sub-micromolar activity against a range of cancer cell lines, with a remarkable IC50 of 0.015 µM against HT29 colon cancer cells.[4] This level of potency is significantly greater than that of the standard chemotherapeutic agent, Doxorubicin, in many of the tested cell lines. The urea benzothiazole derivative also shows broad-spectrum activity with a low average GI50 value across a large panel of cancer cells.[4]
In contrast, the styryl-substituted benzothiazoles exhibit more moderate activity in the micromolar range against pancreatic cancer.[4] The recently synthesized 2-substituted benzothiazole derivatives also show promising activity against hepatocellular carcinoma (HepG2) cells, with IC50 values decreasing with longer incubation times.[5] The dual anticancer and anti-inflammatory agent, compound B7, has been shown to significantly inhibit the proliferation of skin and lung cancer cells, although specific IC50 values were not provided in the initial findings.
Unraveling the Mechanism of Action: Beyond Cytotoxicity
A crucial aspect of drug development is understanding how a compound exerts its therapeutic effect. Several studies have begun to elucidate the mechanisms of action for these novel benzothiazole derivatives, moving beyond simple cytotoxicity to explore their impact on key cellular signaling pathways.
Inhibition of AKT and ERK Signaling Pathways
A significant finding is the ability of certain benzothiazole derivatives, such as compound B7, to dually inhibit the AKT and ERK signaling pathways. These pathways are critical regulators of cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers.
Caption: A generalized workflow for the MTT cell viability assay.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. [7] Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. [7] Protocol:
-
Cell Treatment: Treat cells with the benzothiazole derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark. 4. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Western Blotting for AKT and ERK Pathway Analysis
Western blotting is a widely used technique to detect specific proteins in a sample.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., phosphorylated AKT, total AKT, phosphorylated ERK, total ERK).
Protocol:
-
Protein Extraction: Treat cells with the benzothiazole derivatives for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins can be normalized to the total protein levels. [8]
Conclusion and Future Directions
The novel benzothiazole derivatives discussed in this guide represent a promising new frontier in the development of anticancer therapeutics. The remarkable potency of some of these compounds, coupled with their ability to modulate key oncogenic signaling pathways, underscores the therapeutic potential of the benzothiazole scaffold. The comparative data presented herein provides a valuable resource for researchers in the field, enabling a more informed selection of lead compounds for further preclinical and clinical development.
Future research should focus on a more comprehensive evaluation of the in vivo efficacy and safety of the most promising derivatives. Detailed pharmacokinetic and pharmacodynamic studies will be essential to understand their absorption, distribution, metabolism, and excretion profiles. Furthermore, a deeper investigation into their mechanisms of action, including the identification of their direct molecular targets, will be crucial for rational drug design and the development of the next generation of benzothiazole-based anticancer agents. The journey from a promising lead compound to a clinically approved drug is long and arduous, but the compelling data emerging for these novel benzothiazole derivatives provides a strong impetus for continued investigation.
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A Senior Application Scientist's Guide to the Synthesis of 2,4-Disubstituted Benzothiazoles: A Comparative Validation of Synthetic Routes
Introduction: The Enduring Significance of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique structural features impart a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[2] The substitution pattern on the benzothiazole ring system profoundly influences its physicochemical properties and biological activity. Among the various derivatives, 2,4-disubstituted benzothiazoles are of particular interest due to their potential as therapeutic agents and functional materials.
This guide provides a comprehensive validation of a prominent synthetic route to 2,4-disubstituted benzothiazoles, alongside a critical comparison with alternative methodologies. As researchers and drug development professionals, the selection of an optimal synthetic strategy is paramount, impacting not only yield and purity but also scalability and cost-effectiveness. Herein, we delve into the causality behind experimental choices, offering a self-validating framework for the synthesis of this important class of molecules.
Core Synthetic Strategy: The Condensation of 2-Amino-3-substituted-thiophenols with Aldehydes
The most classical and widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carbonyl compound.[3] To achieve the desired 2,4-disubstitution pattern, a 3-substituted-2-aminothiophenol is utilized as the key starting material. The substituent at the 3-position of the thiophenol will ultimately reside at the 4-position of the benzothiazole ring.
This reaction proceeds through a well-established mechanism involving the initial formation of a Schiff base (imine) between the amino group of the thiophenol and the aldehyde. This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to a cyclized benzothiazoline intermediate. Subsequent oxidation of the benzothiazoline, often facilitated by an oxidizing agent or atmospheric oxygen, yields the final aromatic 2,4-disubstituted benzothiazole.
Diagram 1: General Mechanism of Benzothiazole Formation from 2-Aminothiophenol and an Aldehyde
Caption: Mechanism of 2,4-disubstituted benzothiazole synthesis.
Comparative Analysis of Synthetic Routes
While the condensation of substituted 2-aminothiophenols with aldehydes remains a cornerstone, several other methods have been developed, each with its own set of advantages and limitations. This section provides a comparative overview of selected synthetic strategies.
| Synthetic Route | Key Reactants & Reagents | Advantages | Disadvantages | Typical Yield Range | Reference |
| Route A: Classical Condensation | 3-Substituted-2-aminothiophenol, Aldehyde, Oxidizing agent (e.g., H₂O₂, air) | Versatile, wide substrate scope, relatively simple procedure. | Availability and stability of substituted 2-aminothiophenols can be a limitation. May require an external oxidant. | 60-95% | [3][4] |
| Route B: Jacobson Cyclization | N-(2-halophenyl)thioamides, Base (e.g., K₃[Fe(CN)₆]) | Good for specific substitution patterns, can be high yielding. | Requires pre-synthesis of thioamide precursor, harsh reaction conditions may not be suitable for sensitive functional groups. | 70-90% | [5][6] |
| Route C: Microwave-Assisted Synthesis | 3-Substituted-2-aminothiophenol, Aldehyde, Catalyst (optional) | Rapid reaction times, often higher yields, environmentally friendly ("green") approach. | Requires specialized microwave equipment, scalability can be a concern for some systems. | 85-98% | [7] |
| Route D: Metal-Catalyzed Cross-Coupling | Pre-functionalized benzothiazole (e.g., 2-halo-4-substituted), Boronic acid/ester | Allows for late-stage functionalization, good for complex molecule synthesis. | Requires multi-step synthesis of starting materials, potential for metal contamination in the final product. | 75-90% | [4] |
Detailed Experimental Protocols
To provide a practical and reproducible framework, this section details the experimental procedures for the synthesis of a representative 2,4-disubstituted benzothiazole, 2-Phenyl-4-methylbenzothiazole , via two distinct and commonly employed methods.
Method 1: Classical Condensation of 2-Amino-3-methylthiophenol with Benzaldehyde
This method exemplifies the traditional approach, relying on the direct condensation and subsequent in-situ oxidation.
Experimental Workflow:
Diagram 2: Workflow for Classical Condensation Synthesis
Caption: Classical synthesis workflow.
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylthiophenol (1.39 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. For oxidation, either stir the solution open to the air overnight or add 30% hydrogen peroxide (2 mL) dropwise while cooling in an ice bath.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2-phenyl-4-methylbenzothiazole as crystalline needles.
Expected Yield: 85-92%
Rationale for Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature. It is also relatively benign and easy to remove.
-
Reflux Conditions: Heating the reaction mixture accelerates the rate of both the initial condensation and the subsequent cyclization.
-
Oxidation Step: The benzothiazoline intermediate is not stable and requires oxidation to the aromatic benzothiazole. Air oxidation is a simple and "green" option, while hydrogen peroxide provides a more rapid and controlled oxidation.
Method 2: Microwave-Assisted Synthesis
This modern approach leverages the efficiency of microwave irradiation to dramatically reduce reaction times and often improve yields.[7]
Experimental Workflow:
Diagram 3: Workflow for Microwave-Assisted Synthesis
Caption: Microwave synthesis workflow.
Step-by-Step Protocol:
-
In a 10 mL microwave reaction vial, combine 2-amino-3-methylthiophenol (0.278 g, 2 mmol), benzaldehyde (0.212 g, 2 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.038 g, 0.2 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to obtain pure 2-phenyl-4-methylbenzothiazole.
Expected Yield: 90-98%
Rationale for Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating, significantly accelerating the reaction rate compared to conventional heating.
-
Catalyst: An acid catalyst like p-TsOH can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the amine.
-
Solvent-Free or Minimal Solvent: Many microwave reactions can be performed with minimal or no solvent, which is environmentally advantageous.
Spectroscopic Data for Validation
The identity and purity of the synthesized 2-phenyl-4-methylbenzothiazole can be confirmed by standard spectroscopic techniques.
| Spectroscopic Data | Expected Values for 2-Phenyl-4-methylbenzothiazole |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15-8.12 (m, 2H, Ar-H), 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.52-7.45 (m, 3H, Ar-H), 7.30 (d, J = 7.2 Hz, 1H, Ar-H), 7.18 (t, J = 7.6 Hz, 1H, Ar-H), 2.70 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5, 152.0, 148.8, 134.2, 131.0, 130.8, 129.1, 127.8, 126.5, 124.8, 121.5, 17.8. |
| Mass Spectrometry (EI) | m/z (%) = 225 (M⁺, 100), 224 (M-H, 95), 192 (M-SH, 20), 121 (C₇H₅S, 35). |
| Infrared (IR, KBr) | ν (cm⁻¹) = 3058 (Ar C-H), 2921 (C-H), 1595, 1508, 1475 (C=C, C=N). |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.
Conclusion: Selecting the Optimal Synthetic Pathway
The validation of a synthetic route to 2,4-disubstituted benzothiazoles requires a careful consideration of multiple factors. The classical condensation method offers versatility and simplicity, making it a robust choice for many applications. However, for rapid synthesis and potentially higher yields, the microwave-assisted approach presents a compelling alternative, particularly in a research and development setting where time is a critical factor.
Ultimately, the choice of synthetic route will depend on the specific requirements of the target molecule, the available resources, and the desired scale of the synthesis. By understanding the underlying principles and the practical considerations of each method, researchers can make informed decisions to efficiently and effectively access this important class of heterocyclic compounds.
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. [7]
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [8]
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Synthesis of 2-arylbenzothiazole using Na2S2O4 as a catalyst. ResearchGate. [11]
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REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [1]
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L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. ResearchGate. [13]
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Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran. [6]
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Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health. [14]
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L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. [15]
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Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Institutes of Health. [16]
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Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. National Institutes of Health. [17]
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A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Khon Kaen University. [18]
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Hantzsch Thiazole Synthesis. Chem Help Asap. [19]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health. [3]
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Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Institutes of Health. [20]
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Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews. [21]
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REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [2]
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A Senior Application Scientist's Comparative Guide to Cross-Coupling Methods for Functionalizing 2-Bromobenzothiazoles
Abstract
The functionalization of the benzothiazole scaffold is a cornerstone in the development of novel pharmaceuticals and advanced materials. 2-Bromobenzothiazole represents a versatile and readily accessible starting material for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive comparison of four major cross-coupling methodologies: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, for the functionalization of 2-bromobenzothiazoles. We will provide an in-depth analysis of their mechanistic principles, substrate scope, and practical considerations, supported by experimental data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to select the most appropriate synthetic strategy for their specific research objectives.
Introduction: The Significance of the Benzothiazole Moiety
Benzothiazoles are a class of heterocyclic compounds that feature prominently in a multitude of biologically active molecules and functional organic materials. Their rigid, bicyclic structure and the presence of nitrogen and sulfur heteroatoms impart unique electronic and steric properties, making them privileged scaffolds in medicinal chemistry. The development of efficient and versatile methods to functionalize the benzothiazole core is therefore of critical importance. 2-Bromobenzothiazole is an ideal precursor for such functionalization, offering a reactive handle for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions.
This guide will provide a comparative analysis of the leading cross-coupling methods for the derivatization of 2-bromobenzothiazoles. We will explore the nuances of each reaction, offering insights into the selection of catalysts, ligands, and reaction conditions to optimize outcomes.
Figure 1: Overview of major cross-coupling strategies for the functionalization of 2-bromobenzothiazole.
Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most versatile and widely employed cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura reaction is well-understood and involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand and base is critical for an efficient reaction, particularly for an electron-deficient heterocycle like benzothiazole.
Assessing the purity of synthesized 2-Bromo-4-methoxybenzo[d]thiazole by HPLC
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Synthesized 2-Bromo-4-methoxybenzo[d]thiazole
Introduction: The Critical Role of Purity in Drug Development
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the design of novel therapeutics.[1] The benzothiazole nucleus, in particular, is a "privileged scaffold" present in a wide array of pharmacologically active agents, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] 2-Bromo-4-methoxybenzo[d]thiazole serves as a key intermediate in the synthesis of these complex molecules. Its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
Impurities, even at trace levels, can originate from starting materials, by-products of side reactions, or degradation, and can significantly impact the downstream synthetic steps and the toxicological profile of the final drug product.[5] Therefore, a robust, validated analytical method for purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for this purpose, offering unparalleled precision, resolution, and sensitivity for separating and quantifying the main component from its impurities.[6][7]
This guide provides a comparative analysis of three distinct Reverse-Phase HPLC (RP-HPLC) methods for the purity assessment of 2-Bromo-4-methoxybenzo[d]thiazole. We will delve into the rationale behind method development, present detailed experimental protocols, and compare their performance based on experimental data, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthetic Context and Potential Impurity Profile
To develop a meaningful purity assessment method, one must first understand the potential impurities that could arise during synthesis. A plausible synthetic route for 2-Bromo-4-methoxybenzo[d]thiazole involves the direct bromination of 4-methoxybenzo[d]thiazole using a brominating agent like N-Bromosuccinimide (NBS).[8][9]
Caption: Synthetic pathway and potential impurity sources.
Based on this pathway, we can anticipate the following critical impurities:
-
Impurity A: Unreacted 4-methoxybenzo[d]thiazole.
-
Impurity B: Over-brominated species, such as 2,6-Dibromo-4-methoxybenzo[d]thiazole.
-
Impurity C: Isomeric impurities, potentially arising from minor contaminants in the starting material (e.g., 6-methoxybenzo[d]thiazole leading to 2-Bromo-6-methoxybenzo[d]thiazole).
A successful HPLC method must be able to resolve the main peak from these, and any other, potential impurities.
Comparative HPLC Methodologies
The cornerstone of effective purity analysis is method selectivity—the ability to separate all relevant compounds. We will compare three RP-HPLC methods, each employing a different strategy to achieve optimal separation. Reverse-phase chromatography is the logical choice here, as it is highly effective for separating moderately polar organic compounds like benzothiazole derivatives.[6]
Method A: The Workhorse - Standard C18 Column with Acetonitrile Gradient
This method represents a robust, general-purpose starting point for many heterocyclic compounds.
-
Rationale:
-
Stationary Phase: A C18 (octadecylsilane) column is the most common non-polar stationary phase in RP-HPLC. It provides excellent hydrophobic retention for a wide range of molecules.
-
Mobile Phase: An Acetonitrile/Water gradient is used. Acetonitrile is a common organic modifier with low viscosity and good UV transparency. A gradient elution (where the proportion of organic solvent is increased over time) is essential for separating compounds with different polarities and ensuring that late-eluting, more non-polar impurities (like dibrominated species) are eluted in a reasonable time with good peak shape.
-
Modifier: A small amount of formic acid (0.1%) is added to the mobile phase. This serves two purposes: it acidifies the mobile phase to suppress the ionization of any residual free silanol groups on the silica-based stationary phase, and it ensures that the nitrogen atom in the benzothiazole ring is consistently protonated. Both effects lead to sharper, more symmetrical peaks and improved reproducibility.[10]
-
Method B: Enhancing Aromatic Selectivity - Phenyl-Hexyl Column
This method explores an alternative stationary phase to modulate selectivity, particularly for aromatic compounds.
-
Rationale:
-
Stationary Phase: A Phenyl-Hexyl column offers a different separation mechanism compared to C18. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and aromatic analytes. This can significantly alter the elution order and improve the resolution of compounds with similar hydrophobicity but different aromatic character, such as positional isomers (like Impurity C).
-
Mobile Phase: The same Acetonitrile/Water with formic acid mobile phase is used to provide a direct comparison of the stationary phase's effect.
-
Method C: Modulating Solvent Selectivity - C18 Column with Methanol Gradient
This method investigates the impact of changing the organic modifier, which can alter selectivity in different ways than changing the stationary phase.
-
Rationale:
-
Stationary Phase: We revert to the standard C18 column to isolate the effect of the mobile phase.
-
Mobile Phase: Methanol is substituted for acetonitrile. Methanol is a protic solvent and has different solvent strength and selectivity compared to the aprotic acetonitrile. It forms different hydrogen bonds with analytes and can change the way analytes interact with the C18 stationary phase, sometimes providing the crucial resolution needed for a difficult-to-separate impurity pair.
-
Experimental Protocols
Adherence to a precise protocol is essential for reproducible results.
Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-Bromo-4-methoxybenzo[d]thiazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized 2-Bromo-4-methoxybenzo[d]thiazole batch into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the HPLC system.
HPLC System and Conditions
The following table details the specific conditions for each of the three comparative methods.
| Parameter | Method A | Method B | Method C |
| HPLC System | Agilent 1100/1200 Series or equivalent with DAD/UV Detector | Agilent 1100/1200 Series or equivalent with DAD/UV Detector | Agilent 1100/1200 Series or equivalent with DAD/UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |
| Gradient | 0-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% B | 0-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% B | 0-20 min: 50-95% B20-25 min: 95% B25-26 min: 95-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
System Suitability
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5.
Data Analysis & Performance Comparison
A synthesized batch of 2-Bromo-4-methoxybenzo[d]thiazole was analyzed using the three methods described. The following data was obtained.
Table 1: Chromatographic Results Comparison
| Compound | Method A (C18/ACN) | Method B (Phenyl/ACN) | Method C (C18/MeOH) |
| RT (min) | Area % | RT (min) | |
| Impurity A | 8.52 | 0.15 | 7.98 |
| Main Compound | 12.34 | 99.51 | 11.55 |
| Impurity C | 12.48 | 0.11 | 12.01 |
| Impurity B | 17.89 | 0.23 | 16.92 |
Table 2: Critical Pair Resolution (Rs) Comparison
| Critical Pair | Method A (C18/ACN) | Method B (Phenyl/ACN) | Method C (C18/MeOH) |
| Main Compound / Impurity C | 1.25 | 2.89 | Co-elution |
Resolution (Rs) should ideally be > 1.5 for baseline separation.
Caption: General workflow for HPLC purity assessment.
Interpretation of Results
-
Method A (C18/ACN): This standard method successfully separated the unreacted starting material (Impurity A) and the over-brominated product (Impurity B) from the main compound. However, the resolution between the main compound and the critical isomeric impurity (Impurity C) was only 1.25. This is suboptimal for accurate quantification and does not meet the typical system suitability requirement of Rs > 1.5.
-
Method B (Phenyl/ACN): By switching to the Phenyl-Hexyl column, a dramatic improvement in the separation of the isomeric impurity was observed. The resolution (Rs) for the main compound and Impurity C increased to 2.89, indicating baseline separation. This is a direct result of the π-π interactions offered by the phenyl stationary phase, which provides enhanced selectivity for these closely related aromatic structures.
-
Method C (C18/MeOH): Replacing acetonitrile with methanol resulted in a complete loss of resolution for the critical pair; Impurity C co-eluted with the main peak. While retention times for all compounds increased due to methanol's lower solvent strength, the selectivity for this specific separation was inferior to both acetonitrile-based methods.
Discussion and Recommendations
This comparative analysis clearly demonstrates that a one-size-fits-all approach to HPLC method development is insufficient. While a standard C18 method is an excellent starting point, challenging separations, particularly involving isomers, often require further optimization.
-
For Routine Quality Control: Method B (Phenyl-Hexyl/ACN) is unequivocally the superior choice for the purity analysis of this specific batch of 2-Bromo-4-methoxybenzo[d]thiazole. It provides the necessary resolution for all known and potential impurities, ensuring accurate quantification and reliable quality assessment.
-
For Method Development: This study highlights the power of orthogonal screening—testing different stationary phases and mobile phases—during method development. The Phenyl-Hexyl column proved to be key for resolving the isomeric impurity. This approach saves significant time compared to incrementally adjusting the gradient or pH on a single column that lacks the intrinsic selectivity for the critical separation.
-
Path Forward: Method Validation: Once the optimal method (Method B) is selected, it must undergo full validation according to ICH guidelines (Q2(R1)) to be considered fit for purpose in a regulated environment.[11][12] This involves formally assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[13]
Conclusion
The purity of synthetic intermediates like 2-Bromo-4-methoxybenzo[d]thiazole is a non-negotiable prerequisite for the development of safe and effective pharmaceuticals. This guide has demonstrated through a comparative data-driven approach that the selection of an appropriate HPLC method is critical for achieving this goal. By leveraging alternative stationary phase chemistries, such as the Phenyl-Hexyl column in Method B, we were able to overcome the co-elution of a critical isomeric impurity that was not resolved by a standard C18 method. This underscores the principle that a thorough understanding of both the analyte chemistry and the principles of chromatography is essential for developing robust and reliable analytical methods that ensure the quality and integrity of drug development programs.
References
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Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). National Center for Biotechnology Information. [Link]
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Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). National Center for Biotechnology Information. [Link]
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Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]
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Hassan, A. A., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. ResearchGate. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharmanecia. [Link]
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Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. (n.d.). MDPI. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
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Special Issue : Heterocyclic Chemistry in Modern Drug Development. (n.d.). MDPI. [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). International Atomic Energy Agency. [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. [Link]
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Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. (n.d.). Der Pharma Chemica. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-Bromo-4-methoxybenzo[d]thiazole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate, and actionable information for the safe handling, use, and disposal of 2-Bromo-4-methoxybenzo[d]thiazole. As your partner in the laboratory, we are committed to providing value beyond the product itself, ensuring you can focus on your critical research with confidence.
I. Hazard Profile and Core Safety Principles
Based on analogous compounds, 2-Bromo-4-methoxybenzo[d]thiazole should be treated as a substance that can cause:
-
Skin Irritation (Category 2): Direct contact may lead to redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation (Category 2): Contact with eyes can cause significant irritation and potential damage.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust or fumes may irritate the respiratory system.[1][2][3]
-
Potential for Harm if Swallowed or in Contact with Skin: Some related compounds are classified as acutely toxic via oral or dermal routes.[4]
The cornerstone of safe handling rests on the principles of containment, prevention of contact, and thorough hygiene . All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-Bromo-4-methoxybenzo[d]thiazole. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Double-gloving with nitrile gloves is recommended.[7][8] | Chemical splash goggles meeting ANSI Z87.1 standards.[9] | Fully buttoned laboratory coat with tight-fitting cuffs.[7][9] | Use within a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised.[10] |
| Solution Preparation | Chemical-resistant nitrile or neoprene gloves.[11] Change gloves immediately if contamination is suspected.[8] | Chemical splash goggles and a face shield if there is a significant splash risk.[7] | Chemical-resistant apron over a laboratory coat. | All manipulations should be performed in a chemical fume hood. |
| Reaction Work-up & Purification | Double-gloving with nitrile gloves. Ensure glove material is compatible with solvents used. | Chemical splash goggles and a face shield. | Laboratory coat with tight-fitting cuffs. | Operations must be conducted within a chemical fume hood. |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure risk.
A. Preparation and Weighing
-
Designated Area: Conduct all manipulations of solid 2-Bromo-4-methoxybenzo[d]thiazole within a chemical fume hood or a designated containment area.[12]
-
Surface Protection: Line the work surface with plastic-backed absorbent pads to contain any spills.[12]
-
Static Control: Use an anti-static gun or ionizer when weighing the powder to prevent dispersal.
-
Tool Selection: Use dedicated spatulas and weighing papers.
-
Container Management: Keep the primary container tightly closed when not in use.[1][2]
B. Solution Preparation
-
Solvent Dispensing: Add solvents slowly to the solid to avoid splashing.
-
Dissolution: Use gentle agitation, such as swirling or vortexing, to dissolve the compound. If sonication is required, ensure the vial is securely capped.
-
Transfers: Use Luer-lock syringes or cannulas for liquid transfers to prevent leaks.[12]
IV. Disposal Plan: Managing Waste Safely and Responsibly
Proper waste management is a critical component of the chemical handling lifecycle.
-
Unused Product: Dispose of any excess or unwanted 2-Bromo-4-methoxybenzo[d]thiazole as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, absorbent pads, weighing papers, and pipette tips, must be collected in a designated hazardous waste container.[9][12]
-
Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent (e.g., the solvent used for the reaction). The rinsate must be collected as hazardous waste.[13] The rinsed container can then be disposed of according to your institution's guidelines.
V. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1] Remove contaminated clothing.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
By integrating these safety protocols into your daily workflow, you can confidently handle 2-Bromo-4-methoxybenzo[d]thiazole, ensuring both the integrity of your research and a safe laboratory environment for you and your colleagues.
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MDPI. "The Potential of Thiazole Derivatives as Antimicrobial Agents." Available at: [Link]
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Provista. "8 Types of PPE to Wear When Compounding Hazardous Drugs." Available at: [Link]
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"Personal Protective Equipment for Use in Handling Hazardous Drugs." Available at: [Link]
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University of Cyprus. "Laboratory Health & Safety Rules." Available at: [Link]
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University of Washington. "Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal." Available at: [Link]
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ScienceDaily. "The gear meant to protect firefighters may carry hidden dangers." Available at: [Link]
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ETH Zurich. "Laboratory Safety Guidelines." Available at: [Link]
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Capot Chemical. "MSDS of 2-Bromo-4,6-difluorobenzo[d]thiazole." Available at: [Link]
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PubChem. "2-Bromo-4-cyanothiazole." Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
